Bis-Mal-PEG7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H46N4O13 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |
InChI Key |
OPDRHCGYPGBVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Bis-Maleimide-PEG7: Structure, Properties, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker widely utilized in bioconjugation and drug development.
Core Structure and Variants
This compound is a chemical linker characterized by two maleimide functional groups located at either end of a seven-unit polyethylene glycol (PEG) chain. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, making this linker ideal for covalently conjugating molecules that possess free cysteine residues, such as proteins, peptides, and antibodies.[1][2]
The core structure consists of:
-
Two Maleimide Heads: These are unsaturated imides that readily undergo a Michael addition reaction with thiols in a pH range of 6.5-7.5, forming a stable thioether bond.[2][3]
-
A PEG7 Spacer: The polyethylene glycol linker is hydrophilic, which helps to improve the solubility and reduce the aggregation of the resulting conjugate.[4] The discrete length of the PEG chain (dPEG®) ensures that the product is a single compound with a defined molecular weight, rather than a disperse polymer mixture.
Several structural variants of this compound exist, primarily differing in the linkage between the PEG spacer and the maleimide groups. The two most common forms are linked via an ether or an amide bond.
The specific structure impacts the molecule's overall properties, such as molecular weight and chemical formula.
Physicochemical Properties
The quantitative properties of this compound variants are summarized below. These values are representative and may vary slightly between different suppliers.
| Property | Ether-Linked (Mal-PEG7-Mal) | Amide-Linked (Mal-NH-PEG7-NH-Mal) |
| CAS Number | 960257-46-9 | N/A |
| Molecular Formula | C₂₄H₃₆N₂O₁₁ | C₃₀H₄₆N₄O₁₃ |
| Molecular Weight | 528.55 g/mol | 670.7 g/mol |
| Appearance | Light Yellow or White Solid | Waxy Solid |
| Purity | ≥95% | > 98% (Typical) |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | Soluble in DMSO, DMF |
| Storage | Store at 2-8°C | -18°C for long-term storage |
| SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | N/A |
| IUPAC Name | 1-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | N/A |
Core Application: Bioconjugation
The primary application of this compound is as a homobifunctional crosslinker to covalently link two thiol-containing molecules. This process, known as PEGylation, is a cornerstone of bioconjugation and is used to enhance the therapeutic properties of proteins, peptides, and other biomolecules.
Key Advantages of PEGylation with this compound:
-
Improved Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.
-
Reduced Immunogenicity: The PEG linker can shield epitopes on a protein surface, reducing the potential for an immune response.
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, extending their circulation half-life.
-
Site-Specific Conjugation: The specific reactivity of maleimides towards thiols allows for precise, covalent attachment at cysteine residues.
The fundamental reaction is the thiol-Michael addition, where the sulfhydryl group of a cysteine residue attacks the double bond of the maleimide ring.
Application in PROTAC Development
This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target protein.
-
A ligand that binds to an E3 ligase.
-
A linker that connects the two ligands.
This compound can serve as this linker, connecting two ligand molecules that have been functionalized with thiol groups.
Experimental Protocols
The following are generalized protocols for the synthesis and use of Bis-Mal-PEG linkers, based on established chemical principles. Researchers should optimize these protocols for their specific molecules and applications.
This protocol is a generalized procedure based on methods described in patent literature for synthesizing PEG-maleimide derivatives. It involves the conversion of a PEG-diamine to a PEG-bis(maleamic acid), followed by cyclization to form the maleimide.
Materials:
-
PEG-bis(amine) (e.g., PEG7-diamine)
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or similar dehydrating agent
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Ethyl ether for precipitation
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Formation of PEG-bis(maleamic acid):
-
Dissolve PEG-bis(amine) in an appropriate anhydrous solvent (e.g., DCM).
-
Add maleic anhydride (typically 2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be precipitated by adding the reaction mixture to cold ethyl ether, filtered, and dried under vacuum.
-
-
Cyclization to PEG-bis(maleimide):
-
Dissolve the PEG-bis(maleamic acid) intermediate in anhydrous DMF or DCM.
-
Add a base such as triethylamine (2.5 equivalents).
-
Add the dehydrating agent (e.g., DCC, 2.2 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Precipitate the final product by adding the filtrate to cold ethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the final product using ¹H-NMR and Mass Spectrometry to confirm the presence of the maleimide protons (singlet at ~6.70 ppm) and the correct molecular weight.
-
This protocol outlines the steps for conjugating two different thiol-containing proteins using this compound.
Materials:
-
Protein A (containing at least one free cysteine)
-
Protein B (containing at least one free cysteine)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-2 mM EDTA. (Note: Avoid thiol-containing buffers like DTT or BME).
-
Quenching Buffer: A solution of a small molecule thiol like L-cysteine or BME (e.g., 100 mM L-cysteine in conjugation buffer).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Protein A, Protein B, and this compound in the conjugation buffer. A typical stock for this compound is 10-20 mM in anhydrous DMSO.
-
Ensure proteins are in a thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
First Conjugation Step (Protein A + this compound):
-
In a reaction tube, add Protein A to the conjugation buffer.
-
Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To prevent self-conjugation of Protein B in the next step, remove unreacted this compound.
-
Use a desalting column or spin filter with a molecular weight cutoff appropriate for Protein A.
-
-
Second Conjugation Step (Addition of Protein B):
-
Add Protein B to the solution containing the Protein A-Mal-PEG7 conjugate. A 1:1 molar ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final thiol concentration of 10-50 mM to react with any remaining maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the final conjugate (Protein A-PEG-Protein B) from unreacted proteins and byproducts using an appropriate chromatography method like SEC.
-
Analyze the final product using SDS-PAGE to confirm the formation of a higher molecular weight species corresponding to the conjugate. Further characterization can be done using mass spectrometry.
-
References
- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
An In-depth Technical Guide to the Bis-Mal-PEG7 Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, reaction kinetics, and practical considerations for using Bis-Mal-PEG7, a homobifunctional crosslinker, in bioconjugation. We will delve into the core mechanism of action, factors influencing conjugation efficiency, potential side reactions, and detailed experimental protocols.
Introduction to this compound
Bis-Maleimide-PEG7 is a chemical crosslinker featuring two maleimide functional groups at either end of a seven-unit polyethylene glycol (PEG) spacer.[1][2] This structure makes it a homobifunctional reagent designed to covalently link two thiol-containing molecules, such as proteins with cysteine residues, through a stable thioether bond.[3] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize the immunogenicity of the linker itself.[1][4]
The primary application of this compound lies in its ability to form stable crosslinks, making it a valuable tool in drug discovery and development for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and studying protein-protein interactions.
Core Mechanism of Action: The Thiol-Michael Addition
The fundamental reaction governing this compound bioconjugation is the thiol-Michael addition. In this reaction, a nucleophilic thiol group (typically from a cysteine residue on a protein or peptide) attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring. This process results in the formation of a stable, covalent succinimidyl thioether linkage. The reaction is highly efficient and proceeds rapidly under mild, physiological conditions without the need for a catalyst.
Due to its high selectivity for thiols over other nucleophilic groups like amines at a neutral pH, the thiol-maleimide reaction is considered a type of "click chemistry".
Caption: Thiol-Michael addition reaction with this compound.
Key Reaction Parameters and Quantitative Data
The success and efficiency of the conjugation reaction are highly dependent on several key parameters. Optimizing these conditions is critical to maximize yield and minimize side reactions.
Table 1: Factors Influencing Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | This pH range ensures the specific and rapid reaction of maleimides with thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis. |
| Stoichiometry | 2:1 to 20:1 (Maleimide:Thiol) | A molar excess of the maleimide linker is often used to drive the reaction towards completion. For protein crosslinking, a 2- to 3-fold molar excess of the bismaleimide reagent over the sulfhydryl-containing protein is a common starting point. Optimal ratios must be determined empirically. |
| Buffer Composition | Phosphate Buffered Saline (PBS), HEPES | Buffers should be free of primary amines (e.g., Tris) and extraneous thiol-containing compounds (e.g., DTT), as these will compete with the target reaction. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds rapidly at room temperature. Lowering the temperature can be used to slow down the reaction rate for better control. |
| Reaction Time | 30 minutes to 2 hours | Reaction times vary based on reactant concentrations and temperature. The reaction progress should be monitored to determine the optimal endpoint. |
Table 2: Stability and Hydrolysis of Maleimide Conjugates
| Moiety | Condition | Half-life (t½) | Significance |
| Dibromomaleimide | pH 7.4, 37°C | 17.9 minutes | Demonstrates the inherent instability of some maleimide derivatives to hydrolysis before conjugation. |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Post-conjugation hydrolysis of the thiosuccinimide ring can increase conjugate stability by preventing the retro-Michael reaction. |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | The N-substituent on the maleimide significantly impacts the rate of stabilizing hydrolysis. |
| N-aminoethyl thiosuccinimide | Room Temp, pH 7 | 3.6 hours | The presence of nearby basic groups can catalyze intramolecular hydrolysis. |
Stability and Potential Side Reactions
While the thioether bond is generally stable, the maleimide and the resulting thiosuccinimide ring are susceptible to side reactions that can impact the homogeneity and stability of the final conjugate.
-
Maleimide Hydrolysis : In aqueous solutions, the maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values. If hydrolysis occurs before the thiol addition, the linker is inactivated. Therefore, maleimide-containing reagents should not be stored for long periods in aqueous solutions.
-
Thiosuccinimide Ring Hydrolysis : After conjugation, the resulting thiosuccinimide ring can also be hydrolyzed. This opens the ring to form a stable succinamic acid thioether, which is often a desired outcome. This hydrolysis prevents the retro-Michael reaction.
-
Retro-Michael Reaction : The thiol-Michael addition is slowly reversible. This deconjugation can lead to the transfer of the maleimide-linked molecule to other thiols present in the biological environment, such as serum albumin. This phenomenon, known as "payload migration" in the context of ADCs, can lead to off-target toxicity and reduced efficacy. Hydrolyzing the thiosuccinimide ring post-conjugation effectively locks the conjugate and prevents this reversal.
Caption: Competing reactions in maleimide bioconjugation.
Generalized Experimental Protocol for Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking two different sulfhydryl-containing proteins (Protein A and Protein B) using this compound. Note: All conditions should be optimized for the specific proteins being used.
A. Materials
-
Protein A (containing at least one free sulfhydryl)
-
Protein B (containing at least one free sulfhydryl)
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed and nitrogen-purged.
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol.
-
Solvent for Crosslinker: Anhydrous DMSO or DMF.
-
Purification System: Size Exclusion Chromatography (SEC) or dialysis cassettes.
B. Methodologies
-
Preparation of Proteins :
-
If proteins have disulfide bonds that need to be reduced to generate free thiols, incubate with a reducing agent like TCEP. Remove the reducing agent immediately before conjugation using a desalting column.
-
Dissolve Protein A and Protein B in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Preparation of Crosslinker Solution :
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Step 1: Reaction with Protein A :
-
Add a calculated amount of the this compound stock solution to the Protein A solution. A 2- to 10-fold molar excess of the linker over the protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Intermediate (Protein A-Mal-PEG7) :
-
Remove excess, unreacted this compound linker using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent the formation of Protein B homodimers in the next step.
-
-
Step 2: Reaction with Protein B :
-
Add Protein B to the purified Protein A-Mal-PEG7 intermediate. Use a slight molar excess of the intermediate relative to Protein B (e.g., 1.1:1) to favor the formation of the A-B heterodimer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction :
-
Add the Quenching Solution to a final concentration of 10-50 mM to react with any remaining maleimide groups and stop the reaction. Incubate for 15-30 minutes.
-
-
Final Purification and Analysis :
-
Purify the final conjugate (Protein A-PEG7-Protein B) from unreacted proteins and quenching agent using Size Exclusion Chromatography (SEC).
-
Analyze the final product using SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry to confirm successful conjugation and assess purity.
-
Caption: Experimental workflow for protein-protein crosslinking.
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and selectivity of maleimide-thiol chemistry for bioconjugation. Its mechanism, centered on the Michael addition reaction, allows for the creation of stable thioether linkages under mild conditions. However, researchers must remain cognizant of factors influencing the reaction, particularly pH, and the potential for side reactions like hydrolysis and retro-Michael addition. A thorough understanding of these principles, combined with careful optimization of experimental protocols, is essential to successfully harness the capabilities of this compound for the development of novel protein conjugates, advanced drug delivery systems, and other biotechnological applications.
References
Solubility Profile of Bis-Maleimide-PEG7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, reaction optimization, and the successful formulation of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the logical workflow for assessing its solubility.
Introduction to Bis-Maleimide-PEG7
Bis-Maleimide-PEG7 is a polyethylene glycol (PEG) derivative containing two maleimide functional groups at either end of a seven-unit PEG chain. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds. The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides flexibility. These properties make this compound an invaluable tool for crosslinking biomolecules, developing ADCs, and creating hydrogels.
Solubility of Bis-Maleimide-PEG7
The solubility of Bis-Maleimide-PEG derivatives is influenced by the length of the PEG chain and the nature of the end groups. Generally, the presence of the PEG spacer imparts favorable solubility in a range of aqueous and organic solvents.
Qualitative Solubility Data
Based on technical data sheets from various suppliers, this compound and structurally similar Bis-Maleimide-PEG compounds exhibit solubility in a variety of common laboratory solvents. This information is crucial for selecting appropriate solvent systems for conjugation reactions, purification, and storage.
| Solvent Category | Solvent | Solubility |
| Aqueous | Water | Soluble (>10 mg/mL) |
| Chlorinated | Dichloromethane (DCM) / Methylene Chloride | Soluble |
| Chloroform | Soluble (>10 mg/mL) | |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Amides | N,N-Dimethylformamide (DMF) | Soluble |
| N,N-Dimethylacetamide (DMAC) | Soluble | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble (>10 mg/mL) |
Note: "Soluble" indicates that the compound dissolves to a practical extent for typical laboratory applications, though specific quantitative values are often not provided by suppliers. The ">10 mg/mL" value for water, chloroform, and DMSO is reported for general Bis-Maleimide PEG compounds and is expected to be similar for this compound.
Factors Influencing Solubility
The solubility of this compound can be affected by several factors:
-
Temperature: Solubility in some organic solvents may be enhanced at slightly elevated temperatures.
-
Purity: The presence of impurities can alter the solubility profile.
-
Hygroscopicity: PEG compounds are known to be hygroscopic. The absorption of moisture can affect their physical state and solubility. It is recommended to handle the compound in a dry environment and store it under desiccated conditions.
Experimental Protocol for Solubility Determination
While precise quantitative solubility data for this compound is not extensively published, a standardized experimental protocol can be employed to determine its solubility in specific solvents of interest. The following is a detailed methodology based on the widely accepted shake-flask method.
Materials
-
Bis-Maleimide-PEG7
-
Selected solvents (e.g., Water, PBS, DMSO, DMF, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure
-
Preparation of Stock Solutions (for Calibration):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation for Solubility Testing:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Record the exact weight of the added this compound.
-
Add a known volume of the test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated, with excess solid present.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the solubility (in mg/mL or other units) by accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.
This diagram illustrates the key stages of the solubility determination process, from the initial preparation of standards and samples to the final calculation of the solubility value.
Conclusion
Bis-Maleimide-PEG7 is a versatile crosslinking agent with favorable solubility in a range of aqueous and organic solvents, making it suitable for a wide array of bioconjugation applications. While quantitative solubility data is not always readily available from commercial suppliers, the experimental protocol outlined in this guide provides a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems. This knowledge is critical for ensuring the reproducibility and success of experimental work in drug development and other scientific endeavors.
Bis-Mal-PEG7: A Technical Guide to a Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a bifunctional crosslinker pivotal in the advancement of targeted protein degradation. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its mechanism of action in cellular systems.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker containing two maleimide functional groups. The maleimide groups selectively react with sulfhydryl groups, primarily from cysteine residues in proteins, to form stable thioether bonds. The PEG7 portion of the linker provides a flexible, hydrophilic spacer that is crucial for its function in biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 670.71 g/mol | [1][2] |
| Chemical Formula | C30H46N4O13 | [1][2] |
| Appearance | White waxy solid | [2] |
| Solubility | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |
| Synonyms | Mal-NH-PEG7-NH-Mal |
Application in PROTAC-Mediated Protein Degradation
This compound is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary depending on the specific properties of the target protein ligand and the E3 ligase ligand.
Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide or Protein)
This protocol describes the reaction of one of the maleimide groups of this compound with a sulfhydryl group.
Materials and Equipment:
-
This compound
-
Thiol-containing molecule (e.g., protein, peptide, or small molecule ligand with a cysteine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in proteins)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed PBS buffer (pH 7.2-7.5). The concentration will depend on the specific molecule.
-
If the protein of interest has disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes. It is crucial to remove the excess reducing agent before adding the maleimide reagent, which can be done using a desalting column.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the solution of the thiol-containing molecule.
-
Flush the reaction vial with nitrogen or argon gas, seal it, and stir at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Purification:
-
Purify the resulting mono-conjugated product (Molecule-S-PEG7-Mal) from excess this compound and unreacted starting material using an appropriate chromatography method such as reverse-phase HPLC or size-exclusion chromatography.
-
Conjugation of the Second Ligand to the Mono-Conjugated Product
This protocol describes the reaction of the remaining maleimide group with a second thiol-containing molecule (e.g., the E3 ligase ligand).
Materials and Equipment:
-
Purified mono-conjugated product (Molecule-S-PEG7-Mal)
-
Second thiol-containing molecule (e.g., E3 ligase ligand with a cysteine residue)
-
Reaction buffer (PBS, pH 7.2-7.5, degassed)
-
Anhydrous DMF or DMSO
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the purified mono-conjugated product in the reaction buffer.
-
Dissolve the second thiol-containing molecule in a minimal amount of DMF or DMSO and add it to the reaction mixture. A slight molar excess (1.1-1.5 fold) of the second ligand is typically used.
-
-
Conjugation Reaction:
-
Flush the reaction vial with nitrogen or argon gas, seal it, and stir at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC to remove any unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
-
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using this compound.
References
The Core of Connectivity: An In-depth Technical Guide to the PEG7 Spacer in Bis-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most versatile and widely adopted linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides a comprehensive exploration of the Bis-Mal-PEG7 linker, focusing on the pivotal role of its discrete seven-unit polyethylene glycol spacer.
This compound is a homobifunctional crosslinker, featuring a central PEG7 chain flanked by two maleimide groups.[1][2] This structure allows for the covalent linkage of two thiol-containing molecules, such as cysteine residues in proteins or peptides, through a stable thioether bond.[3] The discrete nature of the PEG7 spacer, meaning it has a defined and uniform length, is crucial for producing homogenous bioconjugates with reproducible pharmacological properties.[4]
The PEG7 Spacer: Physicochemical Properties and Advantages
The PEG7 spacer is a monodisperse entity composed of seven repeating ethylene glycol units. This structure imparts a unique combination of hydrophilicity, flexibility, and defined spatial separation, which are instrumental in overcoming many challenges in drug development.[5]
Key Advantages of the PEG7 Spacer
The incorporation of a PEG7 spacer into a bioconjugate confers several significant advantages that can enhance its therapeutic potential. These benefits stem from the fundamental chemical properties of the polyethylene glycol chain. The core advantages include enhanced solubility, improved pharmacokinetics, reduced immunogenicity, and precise spatial control between the conjugated moieties.
Caption: Core advantages of the PEG7 spacer in bioconjugation.
Quantitative Properties of the PEG7 Spacer
The defined nature of the PEG7 spacer allows for precise control over the physicochemical properties of the resulting bioconjugate. The table below summarizes key quantitative data for a representative this compound linker.
| Property | Value | Source |
| Chemical Formula | C30H46N4O13 | |
| Molecular Weight | 670.71 g/mol | |
| Number of PEG Units | 7 | By definition |
| Calculated Spacer Arm Length | ~28.3 Å (Angstroms) | Calculated |
Note: The spacer arm length is an estimation based on the lengths of other discrete PEG linkers.
The length of the PEG spacer can have a significant impact on the biological activity of a conjugate. For instance, studies on peptide conjugates have shown that varying the PEG length can modulate receptor binding affinity and in vivo biodistribution. While an optimal length is often context-dependent, a systematic evaluation is crucial for preclinical development.
The Chemistry of Bis-Maleimide Conjugation
The utility of this compound lies in the specific and efficient reaction of its maleimide groups with sulfhydryl (thiol) groups. This reaction, a Michael addition, forms a stable thiosuccinimide ether linkage.
The Conjugation Reaction and Potential Side Reactions
The primary reaction is the nucleophilic attack of a thiol on the double bond of the maleimide ring. This reaction is highly selective for thiols at a pH range of 6.5-7.5. However, two key side reactions can impact the homogeneity and stability of the final conjugate: hydrolysis of the maleimide ring and the retro-Michael reaction of the thiosuccinimide product.
Caption: Maleimide conjugation and potential side reactions.
The rate of maleimide hydrolysis is pH-dependent, increasing in more alkaline conditions. The retro-Michael reaction can lead to deconjugation, where the payload is shed from the antibody, which can result in reduced efficacy and off-target toxicity. Strategies to mitigate this instability include the hydrolysis of the thiosuccinimide ring post-conjugation to form a stable ring-opened structure.
Applications in Drug Development
The unique properties of the this compound linker make it a valuable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell. A this compound linker can be used to conjugate two drug-payload molecules to an antibody, often through engineered cysteine residues or reduced interchain disulfides.
The following diagram illustrates a generalized workflow for the synthesis of an ADC using a this compound linker.
Caption: Workflow for ADC synthesis with a this compound linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. This compound can be used to synthesize PROTACs by linking the two different ligand moieties, assuming they have been functionalized with thiol groups.
The diagram below illustrates the mechanism of action of a PROTAC.
Caption: Mechanism of action of a PROTAC with a PEG linker.
Experimental Protocols
The successful application of this compound in bioconjugation relies on carefully designed and executed experimental protocols.
Protocol 1: Protein-Protein Crosslinking using this compound
This protocol outlines a general procedure for crosslinking two different proteins, each containing at least one accessible cysteine residue.
Materials:
-
Protein A and Protein B solutions in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 1 M cysteine)
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
If the proteins have intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein solutions with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column, exchanging the protein into a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
-
Crosslinker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Combine equimolar amounts of Protein A and Protein B in the conjugation buffer.
-
Add the this compound stock solution to the protein mixture to achieve a final 5-10 fold molar excess of the crosslinker over the total protein concentration.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution (e.g., cysteine) to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Protocol 2: Characterization of the Conjugate
Methods:
-
SDS-PAGE: Analyze the purified conjugate under non-reducing and reducing conditions to confirm the formation of the crosslinked product and assess its purity. The crosslinked product should have a higher molecular weight than the individual proteins.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the successful crosslinking.
-
Size-Exclusion Chromatography (SEC): Evaluate the homogeneity of the conjugate and quantify the amount of aggregation.
Conclusion
The this compound linker, with its discrete seven-unit polyethylene glycol spacer, is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG7 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The detailed understanding of its chemical reactivity and the application of robust experimental protocols are key to harnessing its full potential in creating the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG7 Bis-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Homobifunctional Nature of Bis-Maleimide-PEG7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent, Bis-Maleimide-PEG7 (Bis-Mal-PEG7). It details its chemical properties, reaction mechanism, and applications in bioconjugation, with a focus on providing practical information for its use in research and drug development.
Introduction to this compound
Bis-Maleimide-PEG7 is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, in this case, maleimides. These maleimide groups are located at either end of a flexible polyethylene glycol (PEG) spacer of seven ethylene glycol units. The primary utility of this compound lies in its ability to covalently link two molecules that each contain a free sulfhydryl group (-SH), most commonly found in the cysteine residues of proteins and peptides. The PEG7 linker provides a desirable spacer arm, offering flexibility and increasing the solubility of the resulting conjugate.
The specificity of the maleimide-thiol reaction at near-neutral pH allows for targeted conjugation, making this compound a valuable tool in various applications, including the creation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the formation of peptide dimers.
Chemical Properties and Reaction Mechanism
The core of this compound's functionality is the Michael addition reaction between its maleimide groups and sulfhydryl groups. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[]
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
Diagram of the Thiol-Maleimide Reaction:
Caption: Reaction of a thiol with a maleimide group to form a stable thioether linkage.
Quantitative Data Summary
| Parameter | Value / Observation | Conditions | Citation |
| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer | [1][] |
| Reaction Rate | Significantly faster with thiols than amines at pH 7.0 (approx. 1000-fold) | pH 7.0 | |
| Maleimide Group Hydrolysis | Increases with increasing pH and temperature. Relatively stable at pH < 7.0. | Aqueous Buffer | |
| Thioether Bond Stability | Stable under physiological conditions. | pH 7.0-9.0 | |
| Solubility | The PEG7 linker enhances the aqueous solubility of the crosslinker and the resulting conjugate. | Aqueous Buffers |
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These should be adapted and optimized for specific molecules and experimental goals.
Protein-Protein Crosslinking
This protocol describes a general workflow for crosslinking two proteins that each possess accessible cysteine residues.
Materials:
-
Protein A and Protein B (each with at least one free cysteine) in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.4.
-
This compound
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting columns or dialysis equipment
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation:
-
If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat the protein solution with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
-
Crosslinking Reaction:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the mixed protein solution to achieve a final molar excess of the crosslinker over the proteins (typically 10-50 fold excess). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess crosslinker and quenching reagent by desalting or dialysis.
-
Analyze the crosslinked product by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked protein complex. Further characterization can be performed using techniques like mass spectrometry.
-
Experimental Workflow for Protein-Protein Crosslinking:
Caption: Workflow for crosslinking two proteins using this compound.
Peptide Dimerization
This protocol outlines the procedure for dimerizing a peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Quenching solution (e.g., β-mercaptoethanol)
-
RP-HPLC for purification and analysis
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the reaction buffer. If the peptide may have formed disulfide-linked dimers, it should be reduced with TCEP and purified prior to use.
-
-
Dimerization Reaction:
-
Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) and add it to the peptide solution. A molar ratio of 2:1 (peptide to this compound) is a good starting point to favor the formation of the dimer.
-
Incubate the reaction for 1-4 hours at room temperature. Monitor the reaction progress by RP-HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted maleimide groups by adding a small amount of β-mercaptoethanol.
-
Purify the dimerized peptide from unreacted monomer and excess crosslinker using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the dimerized peptide by analytical RP-HPLC and mass spectrometry.
-
Logical Flow for Peptide Dimerization:
Caption: Logical workflow for the dimerization of a cysteine-containing peptide.
Applications in Signaling Pathway and Interaction Studies
This compound is a powerful tool for investigating protein-protein interactions within signaling pathways. By crosslinking interacting proteins, it allows for the "capture" of transient interactions for subsequent analysis.
Proximity-Based Labeling and Interaction Mapping
A common application is to use this compound in combination with mass spectrometry to identify proteins that are in close proximity to a protein of interest.
Workflow for Proximity-Based Interaction Mapping:
Caption: Workflow for identifying protein-protein interactions using this compound.
In this workflow, a cell-permeable version of this compound would be introduced to living cells. The crosslinker would then covalently link proteins that are in close proximity. Following cell lysis, the protein of interest (the "bait") is immunoprecipitated, pulling down any proteins that have been crosslinked to it. These interacting partners can then be identified by mass spectrometry.
Conclusion
This compound is a versatile and specific homobifunctional crosslinker with broad applications in bioconjugation. Its ability to efficiently link sulfhydryl-containing molecules under mild conditions makes it an invaluable tool for researchers in various fields. By understanding its chemical properties and optimizing reaction conditions, scientists can effectively utilize this compound to create novel bioconjugates, study protein interactions, and advance the development of new therapeutics.
References
The Lynchpin of Reactivity: A Technical Guide to the Role of Maleimide Groups in Bis-Mal-PEG7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The homobifunctional crosslinker, Bis-Maleimide-PEG7 (Bis-Mal-PEG7), has emerged as a critical tool for researchers, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of its utility lies the maleimide group, a reactive moiety whose chemistry dictates the efficacy, stability, and ultimate success of the resulting conjugate. This in-depth technical guide elucidates the pivotal role of the maleimide groups in this compound, providing a comprehensive resource on its reactivity, stability, and practical application.
The Chemistry of Maleimide Reactivity: A Thiol-Specific Michael Addition
The primary role of the maleimide group is its highly selective reaction with sulfhydryl (thiol) groups, most notably the side chain of cysteine residues in proteins. This reaction proceeds via a Michael addition, a nucleophilic addition of a thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
This chemoselectivity is a key advantage of maleimide chemistry, allowing for site-specific modification of proteins at engineered or accessible cysteine residues, minimizing off-target reactions with other nucleophilic groups like amines under controlled pH conditions.
Quantitative Insights into Maleimide Reactivity and Stability
The reactivity of the maleimide group and the stability of the resulting thiosuccinimide linkage are influenced by several factors, primarily pH. While specific kinetic data for this compound is not extensively published, the well-established principles of maleimide-thiol chemistry provide a strong predictive framework.
Table 1: Factors Influencing Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Condition | Effect on Reactivity and Stability |
| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and reaction with amines (e.g., lysine residues) can become a competing side reaction. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, but will require longer incubation times. |
| Stoichiometry | 1.1:1 to 20:1 (Maleimide:Thiol) | A slight to significant molar excess of the maleimide reagent is often used to drive the conjugation reaction to completion, especially when dealing with low concentrations of the thiol-containing molecule. |
The stability of the formed thioether bond is a critical consideration, particularly for in vivo applications. The succinimide ring of the maleimide-thiol adduct is susceptible to two competing reactions: hydrolysis and the retro-Michael reaction.
Table 2: Stability of Maleimide-Thiol Conjugates
| Reaction | Description | Consequence | Factors Influencing Rate |
| Hydrolysis | The opening of the succinimide ring to form a stable succinamic acid derivative. | This is generally a desirable reaction as the ring-opened product is more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate. | Increased pH and temperature accelerate hydrolysis. Electron-withdrawing groups on the maleimide nitrogen can also increase the rate of hydrolysis. |
| Retro-Michael Reaction | The reversal of the Michael addition, leading to the dissociation of the thiol from the maleimide. | This leads to premature cleavage of the conjugate, which can result in off-target effects and reduced efficacy. The presence of other thiols, such as glutathione in vivo, can facilitate this "thiol exchange". | The rate is influenced by the stability of the initial thioether bond and the concentration of competing thiols. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using this compound
This protocol outlines a general procedure for crosslinking two different proteins, each containing a single accessible cysteine residue.
Materials:
-
Protein A with a single cysteine residue
-
Protein B with a single cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching solution (e.g., L-cysteine)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation:
-
Ensure both Protein A and Protein B are in a buffer free of extraneous thiols.
-
If necessary, reduce any existing disulfide bonds by treating the proteins with a 10-fold molar excess of TCEP-HCl for 30 minutes at room temperature.
-
Remove the excess TCEP-HCl by buffer exchange into the Reaction Buffer using a desalting column.
-
-
Conjugation Reaction (Sequential):
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
In the first step, react Protein A with a 1.1-fold molar excess of this compound in the Reaction Buffer for 1 hour at room temperature with gentle mixing. This will form the Protein A-(Mal-PEG7-Mal) intermediate.
-
Remove the excess unreacted this compound by buffer exchange into the Reaction Buffer.
-
In the second step, add Protein B to the purified Protein A-(Mal-PEG7-Mal) intermediate at a 1:1 molar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add L-cysteine to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the crosslinked Protein A-PEG7-Protein B conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC).
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm the crosslinking and determine the purity.
-
Protocol for Assessing the Stability of a this compound Conjugate by LC-MS
This protocol describes a method to evaluate the stability of a purified protein conjugate in the presence of a physiological thiol.
Materials:
-
Purified Protein-PEG7-Molecule conjugate
-
Stability Buffer: PBS, pH 7.4
-
Glutathione (GSH)
-
LC-MS system with a suitable column for protein analysis (e.g., C4 or C8)
-
Acetonitrile (ACN) and Formic Acid (FA) for mobile phases
Procedure:
-
Sample Preparation:
-
Prepare a solution of the conjugate at a known concentration (e.g., 1 mg/mL) in the Stability Buffer.
-
To initiate the stability study, add GSH to a final concentration of 5 mM.
-
Incubate the sample at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any further reaction by adding an equal volume of 1% formic acid in acetonitrile.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS. Use a gradient of increasing acetonitrile in water with 0.1% formic acid to elute the protein conjugate and any degradation products.
-
Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the intact conjugate and expected degradation products (e.g., the unconjugated protein).
-
-
Data Analysis:
-
Integrate the peak areas of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.
-
Visualizing Workflows and Pathways with Graphviz
Thiol-Maleimide Conjugation and Subsequent Fates
Caption: Reaction pathways of a maleimide-thiol adduct.
Workflow for PROTAC Synthesis using this compound
Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.
Mechanism of Action for a PROTAC
Caption: Schematic of targeted protein degradation by a PROTAC molecule.
Conclusion
The maleimide groups are the reactive anchors of the this compound crosslinker, enabling the precise and efficient conjugation of thiol-containing molecules. Their reactivity is governed by a well-understood Michael addition mechanism, which is highly dependent on pH. While the resulting thioether bond is generally stable, considerations of hydrolysis and retro-Michael reaction are crucial for the design of robust bioconjugates for therapeutic and research applications. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this compound in the development of next-generation bioconjugates.
Bis-Maleimide-PEG7 as a PROTAC Linker: A Technical Guide to Accelerating Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.
Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and improve pharmacokinetic properties. The Bis-Maleimide-PEG7 linker is a specific type of PEG-based linker that features two maleimide functional groups, enabling covalent conjugation to moieties containing thiol groups, such as cysteine residues on proteins or engineered handles on ligands. This guide provides an in-depth technical overview of the application of bis-maleimide-PEG linkers, with a focus on Bis-Mal-PEG7, in the design and evaluation of PROTACs for targeted protein degradation.
Core Concepts of PROTAC Technology
The fundamental mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The Role of the Bis-Maleimide-PEG7 Linker
The Bis-Maleimide-PEG7 linker offers several advantageous features for PROTAC development:
-
Defined Length and Flexibility: The seven repeating ethylene glycol units provide a specific and flexible spacer to orient the protein of interest and E3 ligase for optimal ternary complex formation.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Bifunctional Reactivity: The two maleimide groups at either end of the PEG chain allow for the covalent and specific conjugation to thiol-containing molecules. This can be particularly useful for creating PROTACs that target proteins with available cysteine residues or for conjugating to ligands that have been functionalized with a thiol group. This covalent linkage can lead to high-affinity and durable PROTACs.
Data Presentation: Performance of PROTACs with PEG Linkers
While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents a hypothetical data summary illustrating the kind of quantitative results obtained when evaluating PROTAC efficacy. The data is based on typical values seen for other PEG-based PROTACs targeting well-known proteins like BRD4.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | Bis-Mal-PEG3 | 15 | 92 | HeLa |
| Hypothetical-PROTAC-2 | BRD4 | Pomalidomide | This compound | 5 | 98 | HeLa |
| Hypothetical-PROTAC-3 | BRD4 | Pomalidomide | Bis-Mal-PEG11 | 25 | 85 | HeLa |
| Hypothetical-PROTAC-4 | BTK | Pomalidomide | This compound | 10 | 95 | MOLM-14 |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. This data is for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are generalized protocols adapted for the use of a bis-maleimide PEG linker.
Protocol 1: Synthesis of a PROTAC using a Bis-Maleimide-PEG7 Linker
This protocol outlines a two-step conjugation strategy for synthesizing a PROTAC where a thiol-containing E3 ligase ligand and a thiol-containing target protein ligand are conjugated to the this compound linker.
Materials:
-
Thiol-functionalized E3 ligase ligand
-
Thiol-functionalized target protein ligand
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-functionalized E3 ligase ligand (1.0 equivalent) in the anhydrous solvent.
-
First Conjugation: Add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the reaction vessel. Allow the reaction to proceed at room temperature with stirring for 2-4 hours. The maleimide group will react with the thiol group to form a stable thioether bond.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to confirm the formation of the mono-conjugated intermediate.
-
Second Conjugation: Once the first conjugation is complete, add the thiol-functionalized target protein ligand (1.0 equivalent) to the reaction mixture.
-
Reaction Completion: Continue to stir the reaction at room temperature overnight.
-
Purification: Upon completion of the second conjugation, purify the crude PROTAC product using reverse-phase HPLC to obtain the final, high-purity PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome pathway.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-6 hours). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target protein and any associated proteins. Use protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Elute the proteins from the beads and perform a Western blot as described in Protocol 2.
-
Detection: Probe the Western blot with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of MG132) indicates that the PROTAC is inducing the ubiquitination of the target protein.
Mandatory Visualizations
To better illustrate the concepts and workflows described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of a this compound PROTAC.
Caption: Experimental workflow for Western Blotting.
Caption: A generic signaling pathway impacted by PROTACs.
Conclusion
The Bis-Maleimide-PEG7 linker represents a valuable tool in the expanding arsenal for PROTAC design. Its defined length, flexibility, hydrophilicity, and bifunctional covalent reactivity offer a unique combination of properties to facilitate the development of potent and effective protein degraders. While specific published examples of its use are currently limited, the general principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in their own targeted protein degradation projects. As the field of PROTACs continues to evolve, the rational design and application of novel linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting technology.
Bis-Mal-PEG7 for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[] This strategic combination allows for the precise delivery of highly potent payloads to tumor cells while minimizing systemic exposure and associated toxicities.[2][3] The fundamental architecture of an ADC consists of three key components: a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][4] The linker is a critical element that dictates the stability, pharmacokinetics, and mechanism of payload release, ultimately influencing the therapeutic index of the ADC.
The general mechanism of action for an ADC begins with the antibody component binding to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to intracellular compartments such as lysosomes. Within the lysosome, the linker is cleaved through various mechanisms (e.g., enzymatic degradation or pH sensitivity), releasing the cytotoxic payload into the cell. The released payload can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics, leading to apoptosis.
The Role and Structure of Bis-Mal-PEG7 Linker
This compound is a heterobifunctional linker that belongs to the polyethylene glycol (PEG) family of linkers. Its structure is characterized by a central seven-unit polyethylene glycol chain with a maleimide group at each end (Bis-Maleimide). The maleimide groups are highly reactive towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies. This reactivity allows for a stable, covalent thioether bond to be formed between the linker and the antibody.
The PEG component of the linker serves several important functions. It enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation, particularly when conjugated with hydrophobic payloads. PEGylation can also increase the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance. The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic properties and in vitro potency. While longer PEG chains generally improve pharmacokinetics, they can sometimes lead to reduced cytotoxicity.
Quantitative Data on ADCs with PEGylated Maleimide Linkers
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| Linker | Average DAR | Plasma Half-life (h) | Reference |
| Maleimide-PEG2 | 3.8 | 120 | |
| Maleimide-PEG4 | 4.0 | 150 | |
| Maleimide-PEG8 | 4.2 | 180 | |
| Maleimide-PEG12 | 4.1 | 185 |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers (Representative Data)
| Cell Line | Payload | Linker | IC50 (nM) | Reference |
| SK-BR-3 (HER2+) | MMAE | Maleimide-PEG4 | 0.5 | |
| BT-474 (HER2+) | MMAE | Maleimide-PEG8 | 0.8 | |
| NCI-N87 (HER2+) | MMAE | Maleimide-PEG12 | 1.2 | |
| MCF-7 (HER2-) | MMAE | Maleimide-PEG8 | >1000 |
Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models (Representative Data)
| Tumor Model | ADC Target | Linker | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 | HER2 | Maleimide-PEG8 | 85 | |
| MDA-MB-468 | EGFR | Maleimide-PEG12 | 75 | |
| JIMT-1 | HER2 | Maleimide-PEG4 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation with this compound
This protocol describes a general method for conjugating a thiol-containing payload to an antibody using a bis-maleimide PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 fold molar excess of a reducing agent (TCEP or DTT) at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the cysteine thiol groups.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker and the thiol-containing payload in an organic co-solvent (e.g., DMSO).
-
React the linker and payload at a slight molar excess of the linker to form the maleimide-linker-payload intermediate. This reaction should be performed in an inert atmosphere to prevent oxidation of the thiol.
-
-
Conjugation:
-
Add the maleimide-linker-payload solution to the reduced antibody in the conjugation buffer. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.
-
Incubate the reaction mixture at 4°C or room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using SEC or protein A chromatography.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
- UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
- Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads. The average DAR can be calculated from the peak areas of the different species.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide a more detailed analysis of the drug load distribution and confirm the identity of the different ADC species.
2. Purity and Aggregation Analysis:
- Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
- Plate target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates.
- Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
- Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
- Calculate the IC50 values for each compound.
Visualizations
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: A typical workflow for the development of an antibody-drug conjugate.
Caption: A representative signaling pathway induced by a microtubule inhibitor payload.
References
Methodological & Application
Step-by-Step Guide to Bis-Mal-PEG7 Conjugation: Application Notes and Protocols
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Bis-Mal-PEG7 for bioconjugation. This compound is a homobifunctional crosslinker containing two maleimide groups at the termini of a seven-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, primarily on cysteine residues of proteins and peptides, to form stable thioether bonds. This chemistry is widely employed for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and for studying protein-protein interactions.
Introduction to this compound Conjugation
This compound serves as a molecular bridge to link two thiol-containing molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The maleimide-thiol reaction is highly efficient and selective within a pH range of 6.5-7.5.[1][2][3] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the rate of hydrolysis of the maleimide group also rises.[1][3]
Key Features:
-
Specificity: Highly selective for thiol groups on cysteine residues at neutral pH.
-
Stability: Forms a stable, covalent thioether bond.
-
Biocompatibility: The PEG spacer is known to improve the solubility and in vivo stability of conjugates.
-
Versatility: Can be used for intramolecular crosslinking, intermolecular crosslinking of two different molecules (e.g., in PROTAC synthesis), or for linking a molecule to a surface.
Chemical Structure and Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1,29-Bis(maleimido)-4,7,10,13,16,19,22,25-octaoxa-nonacosane | |
| Molecular Formula | C30H46N4O13 | |
| Molecular Weight | 670.7 g/mol | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |
| Reactive Groups | Maleimide (x2) | |
| Target Functional Group | Sulfhydryl (Thiol, -SH) | |
| Optimal Reaction pH | 6.5 - 7.5 |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the conjugation of this compound to thiol-containing molecules.
Materials and Reagents
-
This compound
-
Thiol-containing protein(s) or peptide(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to prevent disulfide bond formation catalyzed by metal ions.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol
-
Desalting columns or dialysis equipment for purification
Preparation of Reagents
This compound Stock Solution:
-
Immediately before use, weigh a small amount of this compound.
-
Dissolve in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Vortex briefly to ensure complete dissolution.
Protein/Peptide Solution:
-
Dissolve the thiol-containing protein or peptide in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent:
-
Using TCEP: Add TCEP to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed using a desalting column before proceeding with the conjugation, as it will compete for the maleimide groups.
-
-
Degas the buffer to minimize oxygen, which can promote thiol re-oxidation.
Protocol for Intermolecular Crosslinking (e.g., Protein-Protein Conjugation)
This protocol is designed for linking two different thiol-containing molecules.
-
Reaction Setup:
-
Combine the two thiol-containing proteins in the Conjugation Buffer at the desired molar ratio.
-
Add the this compound stock solution to the protein mixture. A 10- to 20-fold molar excess of this compound over the total thiol concentration is a common starting point. The final concentration of DMSO or DMF should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution (e.g., cysteine) to a final concentration of 10-50 mM to react with any excess unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using desalting columns.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked conjugate. The crosslinked product will have a higher molecular weight than the individual starting proteins.
-
Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC by sequentially conjugating a warhead (targeting the protein of interest) and an E3 ligase ligand, both containing a free thiol group.
-
Step 1: Conjugation of the First Ligand
-
Dissolve the first thiol-containing ligand (e.g., the warhead) in the Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of this compound.
-
Incubate for 1-2 hours at room temperature.
-
Purify the mono-conjugated product (Ligand-PEG7-Mal) using an appropriate method such as reversed-phase HPLC to remove excess this compound.
-
-
Step 2: Conjugation of the Second Ligand
-
Dissolve the purified mono-conjugated product in fresh Conjugation Buffer.
-
Add the second thiol-containing ligand (e.g., the E3 ligase ligand) at a slight molar excess (e.g., 1.2-fold).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction with a thiol-containing compound.
-
Purify the final PROTAC molecule using reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | 1. Suboptimal pH: Reaction pH is outside the optimal range of 6.5-7.5. 2. Oxidized Thiols: Free thiols have formed disulfide bonds. 3. Incorrect Stoichiometry: Insufficient molar excess of this compound. 4. Hydrolyzed Maleimide: The maleimide groups on the crosslinker have been hydrolyzed and are no longer reactive. | 1. Adjust pH: Ensure the conjugation buffer is within the pH 6.5-7.5 range. 2. Reduce Disulfide Bonds: Treat the protein/peptide with a reducing agent like TCEP or DTT prior to conjugation. Include EDTA in the buffer to prevent re-oxidation. 3. Optimize Molar Ratio: Increase the molar excess of this compound (e.g., up to 20-fold). 4. Use Fresh Reagent: Prepare the this compound stock solution immediately before use. Avoid storing it in aqueous solutions. | |
| Protein Precipitation | 1. High Organic Solvent Concentration: The concentration of DMSO or DMF is too high. 2. Low Solubility of Conjugate: The crosslinked conjugate is less soluble than the starting materials. | 1. Minimize Organic Solvent: Keep the final concentration of the organic solvent below 10%. 2. Optimize Buffer Conditions: Try different buffer components or additives that may improve solubility. | |
| Non-specific Labeling | High pH: The reaction pH is above 7.5, leading to reaction with primary amines. | Lower pH: Perform the conjugation at a pH between 6.5 and 7.0 to maximize specificity for thiols. |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Protein-Protein Crosslinking
Caption: Workflow for intermolecular protein crosslinking.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
References
Application Notes and Protocols for PROTAC Synthesis Using Bis-Mal-PEG7
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Bis-Mal-PEG7
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[1] this compound is a homobifunctional PEG-based linker featuring two maleimide groups at either end of a seven-unit polyethylene glycol chain. The maleimide groups are highly reactive towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into ligands.[2] This specific reactivity allows for the covalent conjugation of thiol-containing POI ligands and E3 ligase ligands to the this compound linker, forming a stable thioether bond.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound, involving the sequential reaction with a thiol-containing POI ligand and a thiol-containing E3 ligase ligand.
Materials and Reagents:
-
Thiol-functionalized POI ligand
-
Thiol-functionalized E3 ligase ligand
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: N-acetylcysteine or β-mercaptoethanol
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving ligands and linker
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Step 1: Conjugation of Thiol-Functionalized POI Ligand to this compound
-
Preparation of Reactants:
-
Dissolve the thiol-functionalized POI ligand in a minimal amount of DMF or DMSO.
-
Dissolve this compound in the reaction buffer (PBS, pH 7.2-7.5). A slight excess (1.1 to 1.5 equivalents) of this compound is recommended to favor the formation of the mono-conjugated intermediate.
-
-
Reaction:
-
Slowly add the dissolved POI ligand to the this compound solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
Monitor the reaction progress by LC-MS to observe the formation of the mono-conjugated intermediate (POI Ligand-PEG7-Maleimide).
-
-
Purification of the Intermediate:
-
Once the formation of the mono-conjugated intermediate is maximized, purify the product from excess this compound and unreacted POI ligand using preparative HPLC.
-
Characterize the purified intermediate by MS and NMR to confirm its identity and purity.
-
Step 2: Conjugation of Thiol-Functionalized E3 Ligase Ligand to the Intermediate
-
Preparation of Reactants:
-
Dissolve the purified POI Ligand-PEG7-Maleimide intermediate in the reaction buffer.
-
Dissolve the thiol-functionalized E3 ligase ligand (typically 1.0 to 1.2 equivalents) in a minimal amount of DMF or DMSO.
-
-
Reaction:
-
Add the dissolved E3 ligase ligand to the solution of the intermediate with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a quenching reagent such as N-acetylcysteine or β-mercaptoethanol in slight excess to react with any unreacted maleimide groups.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein in cultured cells.
Materials and Reagents:
-
Cultured cells expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Data Presentation
The following table provides a template with hypothetical data for a PROTAC synthesized using a this compound linker, targeting a hypothetical protein kinase.
| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-BM-1 | Kinase X | Cancer Cell Line A | 50 | 95 |
| PROTAC-BM-1 | Kinase X | Cancer Cell Line B | 75 | 90 |
Logical Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines the logical workflow from the selection of components to the final biological evaluation of a PROTAC synthesized with this compound.
References
Application Notes: Bis-Mal-PEG7 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is a homobifunctional crosslinker that plays a pivotal role in the construction of targeted therapeutic agents, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features two maleimide groups at either end of a flexible, hydrophilic 7-unit polyethylene glycol (PEG) spacer. The maleimide moieties readily and specifically react with free sulfhydryl groups (thiols) on cysteine residues, forming stable thioether bonds. This specificity is crucial for the site-specific conjugation of payloads to antibodies or other targeting ligands.[1][]
The PEG7 linker itself offers several advantages in drug delivery. It enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing circulation time and reducing immunogenicity.[3][] These characteristics make this compound an invaluable tool in the development of next-generation targeted therapies.
Key Applications
The primary applications of this compound in targeted drug delivery are in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In this application, this compound serves as a linker to covalently attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the cytotoxic agent to cancer cells expressing a specific target antigen, thereby minimizing off-target toxicity. The bifunctional nature of this compound allows for the potential to link two drug molecules per linker or to create intramolecular crosslinks within the antibody to modulate its structure and stability. More commonly, a related heterobifunctional maleimide-PEG-NHS ester linker is used for attaching a single payload molecule to an antibody. However, the principles of maleimide-thiol conjugation remain the same.
-
PROTACs: PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] this compound can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using Maleimide Chemistry
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide-functionalized linker like this compound. For a typical ADC synthesis, a heterobifunctional linker (e.g., Mal-PEG-NHS ester) is more common to attach a single drug molecule. The following protocol is adapted for a scenario where a thiol-containing drug is conjugated to an antibody with engineered cysteine residues or reduced native disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5
-
Quenching reagent: N-acetylcysteine or free cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Prepare the antibody at a concentration of 1-10 mg/mL in reaction buffer.
-
Add a 5-20 fold molar excess of the reducing agent (TCEP is often preferred as it does not require removal before conjugation). The exact molar excess depends on the desired number of reduced disulfide bonds and should be optimized.
-
Incubate at 37°C for 1-2 hours.
-
If DTT is used, it must be removed prior to the addition of the maleimide linker, typically by using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker and the thiol-containing payload in DMSO to prepare stock solutions.
-
Add the payload-linker conjugate (or the linker followed by the payload in a sequential reaction) to the reduced antibody solution. A typical molar excess of the payload-linker conjugate over the antibody is 2-10 fold per reactive thiol.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protection from light. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol conjugation.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 3-5 fold molar excess of N-acetylcysteine or free cysteine relative to the starting amount of the maleimide linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated payload, linker, and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-expressing cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Characterization of ADCs by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the characterization of ADCs, providing information on the DAR distribution and the sites of conjugation.
Procedure:
-
Sample Preparation:
-
Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.
-
For analysis of the intact ADC, dilute the sample in an appropriate buffer for MS analysis.
-
For peptide mapping to identify conjugation sites, the ADC is reduced, alkylated, and then digested with a protease like trypsin.
-
-
Intact Mass Analysis:
-
Analyze the deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of conjugated payloads (DAR 0, 1, 2, etc.).
-
The relative abundance of these species can be used to calculate the average DAR.
-
-
Peptide Mapping:
-
Analyze the digested ADC sample by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The data is then analyzed to identify peptides that have been modified with the payload-linker. The site of modification can be pinpointed by the mass shift corresponding to the addition of the payload-linker.
-
Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from the characterization of an ADC synthesized using a maleimide-PEG linker.
| Parameter | ADC-1 (Low DAR) | ADC-2 (High DAR) | Unconjugated Antibody |
| Average DAR | 2.1 | 3.8 | 0 |
| Purity (SEC-HPLC) | >98% | >95% | >99% |
| Aggregation (SEC-HPLC) | <1% | <3% | <1% |
| In Vitro Cytotoxicity (IC50) | 15 nM | 2 nM | >1000 nM |
| Target Antigen Binding (KD) | 0.5 nM | 0.8 nM | 0.4 nM |
Visualizations
Signaling Pathway for an ADC with a Tubulin Inhibitor Payload
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node ADC [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Target Antigen\non Cancer Cell"]; Endosome [label="Endosome", shape=ellipse]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Payload [label="Cytotoxic Payload\n(e.g., MMAE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule\nDynamics"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ADC -> Receptor [label="1. Binding"]; Receptor -> Endosome [label="2. Internalization"]; Endosome -> Lysosome [label="3. Trafficking"]; Lysosome -> Payload [label="4. Payload Release"]; Payload -> Microtubules [label="5. Inhibition"]; Microtubules -> CellCycleArrest; CellCycleArrest -> Apoptosis; } DOT ADC Mechanism of Action
Experimental Workflow for ADC Synthesis and Characterization
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start [label="Monoclonal\nAntibody", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Antibody Reduction\n(e.g., TCEP)"]; conjugation [label="Conjugation with\nPayload-Linker"]; quench [label="Quenching\n(e.g., N-acetylcysteine)"]; purification [label="Purification\n(e.g., SEC)"]; characterization [label="Characterization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; dar [label="DAR Determination\n(HIC, MS)"]; purity [label="Purity/Aggregation\n(SEC)"]; potency [label="In Vitro Potency\n(Cytotoxicity Assay)"]; binding [label="Binding Affinity\n(ELISA, SPR)"]; final_adc [label="Purified ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reduction; reduction -> conjugation; conjugation -> quench; quench -> purification; purification -> final_adc; final_adc -> characterization; characterization -> dar; characterization -> purity; characterization -> potency; characterization -> binding; } DOT ADC Synthesis Workflow
Logical Relationship in PROTAC-mediated Protein Degradation
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node PROTAC [label="PROTAC\n(this compound linker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Target Protein"]; E3Ligase [label="E3 Ubiquitin Ligase"]; Ternary [label="Ternary Complex\n(Target-PROTAC-E3)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination of\nTarget Protein"]; Proteasome [label="Proteasome"]; Degradation [label="Target Protein\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PROTAC -> Target; PROTAC -> E3Ligase; Target -> Ternary; E3Ligase -> Ternary; Ternary -> Ubiquitination; Ubiquitination -> Proteasome; Proteasome -> Degradation; } DOT PROTAC Mechanism
References
Application Notes and Protocols for Thiol-Maleimide Reaction using Bis-Mal-PEG7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Bis-Mal-PEG7, a homobifunctional crosslinker, in thiol-maleimide conjugation reactions. This chemistry is a cornerstone of bioconjugation, enabling the formation of stable thioether bonds for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to protein labeling and surface functionalization.[1][2]
Introduction to Thiol-Maleimide Chemistry
The thiol-maleimide reaction is a Michael addition reaction where the thiol group of a cysteine residue or other thiol-containing molecule attacks the electron-deficient double bond of a maleimide.[2] This reaction is highly efficient and selective for thiols under mild, near-neutral pH conditions, making it ideal for conjugating sensitive biomolecules.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.
This compound is a homobifunctional crosslinking reagent with two maleimide groups separated by a 7-unit polyethylene glycol (PEG) spacer. This structure allows for the linkage of two thiol-containing molecules. The PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.
Optimizing Reaction Conditions
The success of the thiol-maleimide conjugation is highly dependent on the reaction conditions. The key parameters to control are pH, temperature, reaction time, and the molar ratio of reactants.
pH
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.
-
Below pH 6.5: The reaction rate slows down significantly as the thiol group becomes protonated.
-
Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, forming a non-reactive maleamic acid. Additionally, the reaction loses its chemoselectivity, and reaction with primary amines (e.g., lysine residues) becomes more prevalent.
Temperature and Reaction Time
The reaction can be performed at room temperature (20-25°C) or at 4°C. The reaction is temperature-sensitive; lower temperatures will decrease the reaction rate and may require longer incubation times.
-
Room Temperature (20-25°C): Typically, the reaction proceeds to completion within 2-4 hours.
-
4°C: For sensitive proteins, an overnight incubation (8-16 hours) is recommended to minimize potential degradation.
Molar Ratio
A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For monofunctional maleimides, a 10- to 20-fold molar excess over the thiol-containing molecule is often recommended. However, for a bifunctional crosslinker like this compound, the stoichiometry needs to be carefully controlled to favor the formation of the desired 1:1:1 conjugate (Molecule A : this compound : Molecule B) and minimize homodimer formation.
Summary of Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for chemoselectivity and preventing hydrolysis. |
| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times. |
| Reaction Time | 2-4 hours at RT, overnight at 4°C | Monitor reaction progress for optimization. |
| Buffer | Phosphate, HEPES, or Tris buffers | Must be free of thiols. |
| Reducing Agent | TCEP | Recommended for reducing disulfide bonds. Does not need to be removed prior to conjugation. |
| Molar Excess | 10-20 fold (for monofunctional) | For bifunctional linkers, requires careful optimization. |
Experimental Protocols
Materials and Reagents
-
Thiol-containing molecule A (e.g., protein, peptide)
-
Thiol-containing molecule B (e.g., small molecule, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol 1: Reduction of Disulfide Bonds (if necessary)
If your thiol-containing molecule has disulfide bonds, they must be reduced to free thiols prior to conjugation.
-
Dissolve the thiol-containing molecule in degassed conjugation buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
TCEP does not need to be removed before proceeding with the maleimide reaction. If using a thiol-containing reducing agent like DTT, it must be removed by desalting or dialysis before adding the maleimide reagent.
Protocol 2: Two-Step Conjugation with this compound
This two-step protocol is recommended to minimize the formation of homodimers.
Step 1: Reaction of Molecule A with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the reduced thiol-containing molecule A in degassed conjugation buffer.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the solution of molecule A. The final concentration of the organic solvent should not exceed 10%.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Remove the excess this compound using a desalting column or dialysis.
Step 2: Reaction of the Intermediate with Molecule B
-
Dissolve the reduced thiol-containing molecule B in degassed conjugation buffer.
-
Add the purified Molecule A-PEG-Maleimide intermediate to the solution of molecule B at a 1:1 or slightly higher molar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules and byproducts.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the two-step conjugation and the underlying mechanism of the thiol-maleimide reaction.
Caption: Workflow for two-step bis-maleimide conjugation.
Caption: Mechanism of the thiol-maleimide reaction.
Application in PROTAC Development
This compound is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand, both of which can be engineered to contain a thiol group for conjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for Bis-Mal-PEG7 in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly tunable biomaterials widely used in biomedical applications such as tissue engineering and controlled drug delivery. Their hydrophilic nature and resistance to protein adsorption minimize inflammatory responses, making them an excellent platform for creating artificial extracellular matrices (ECMs). Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is a bifunctional PEG derivative that enables the formation of hydrogels through a specific and efficient crosslinking chemistry known as the Michael-type addition reaction. This reaction occurs between the maleimide groups on the PEG and thiol groups on other molecules, such as cysteine-containing peptides or other thiol-functionalized polymers.
The maleimide-thiol reaction is highly specific, proceeds rapidly under physiological conditions (pH 7.4), and does not require initiators or UV light, which can be harmful to cells and bioactive molecules. This makes this compound an ideal crosslinker for in situ hydrogel formation, allowing for the encapsulation of cells and therapeutic proteins with high viability and retained bioactivity. The properties of the resulting hydrogel, including its mechanical stiffness, degradation rate, and bioactivity, can be precisely controlled by modulating the PEG concentration, the type and concentration of the thiol-containing crosslinker, and the incorporation of bioactive moieties.
Key Applications
-
3D Cell Culture and Tissue Engineering: this compound hydrogels can be functionalized with cell adhesion peptides (e.g., RGD) and protease-degradable crosslinkers to create a microenvironment that supports cell adhesion, proliferation, migration, and differentiation.[1]
-
Controlled Drug and Growth Factor Delivery: Therapeutic proteins, such as Vascular Endothelial Growth Factor (VEGF), can be incorporated into the hydrogel network and released in a sustained manner as the hydrogel degrades, promoting processes like angiogenesis.[2][3][4]
-
Regenerative Medicine: These hydrogels serve as scaffolds for the delivery of cells and bioactive molecules to injury sites to promote tissue regeneration.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing maleimide-functionalized PEG hydrogels.
Table 1: Mechanical and Physical Properties of PEG-Maleimide Hydrogels
| Property | Value Range | Influencing Factors | Reference |
| Storage Modulus (G') | 1,614 Pa - 11,000 Pa | Polymer concentration, crosslinker type and concentration, degree of functionalization. | |
| Young's Modulus | 93.2 kPa - 108.9 kPa | Polymer concentration, peptide incorporation. | |
| Adhesion Strength | Up to 148 kPa | PEG-maleimide content, concentration of thiol-containing polymer. | |
| Gelation Time | Seconds to minutes | pH, temperature, macromer concentration. | |
| Mass Swelling Ratio | ~3.6 | Peptide incorporation. |
Table 2: Biological Performance of PEG-Maleimide Hydrogels
| Application | Key Finding | Quantitative Metric | Reference |
| Cell Viability | High cell survival post-encapsulation. | ~88% hMSC survival with RGD pendant tether. | |
| Drug Release | Sustained release of encapsulated molecules. | Extended in vivo release of VEGF. | |
| Angiogenesis | Promotion of new blood vessel formation. | Significantly higher tissue perfusion and blood vessel density with VEGF-delivering hydrogels. |
Signaling Pathways
This compound hydrogels can be engineered to present bioactive ligands that interact with cell surface receptors and trigger specific intracellular signaling pathways.
Integrin-Mediated Cell Adhesion
By incorporating peptides containing the Arg-Gly-Asp (RGD) sequence, this compound hydrogels can mimic the natural ECM and engage with cellular integrins. This interaction is crucial for cell adhesion, survival, and proliferation. The binding of RGD to integrins such as αvβ3 and α5β1 initiates a cascade of downstream signaling events.
Caption: Integrin-mediated signaling initiated by RGD peptides in a hydrogel.
Experimental Protocols
Protocol 1: Formation of a Bioactive this compound Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-Maleimide with a protease-degradable, cysteine-flanked peptide and functionalizing it with an RGD adhesive ligand.
Materials:
-
4-arm PEG-Maleimide (e.g., 20 kDa)
-
Cysteine-containing RGD peptide (e.g., CGRGDS)
-
Protease-degradable crosslinking peptide with terminal cysteines (e.g., GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Reagent Preparation:
-
Dissolve the 4-arm PEG-Maleimide in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve the RGD peptide in PBS to a stock concentration (e.g., 10 mM).
-
Dissolve the protease-degradable crosslinking peptide in PBS to a stock concentration (e.g., 20 mM).
-
-
Functionalization of PEG-Maleimide with RGD:
-
Mix the 4-arm PEG-Maleimide solution with the RGD peptide solution. The molar ratio of maleimide groups to cysteine groups on the RGD peptide should be greater than 1 to ensure remaining maleimide groups are available for crosslinking. A typical ratio is 2:1 to 5:1 maleimide to RGD.
-
Incubate the mixture for at least 15-30 minutes at 37°C to allow for the conjugation of the RGD peptide to the PEG arms.
-
-
Hydrogel Crosslinking:
-
Add the protease-degradable crosslinking peptide solution to the RGD-functionalized PEG-Maleimide solution. The molar ratio of remaining maleimide groups to the thiol groups on the crosslinker should be 1:1 for stoichiometric crosslinking.
-
Mix the solution quickly and thoroughly. Gelation will typically occur within minutes.
-
If encapsulating cells, resuspend the cells in the RGD-functionalized PEG-Maleimide solution before adding the crosslinker.
-
-
Washing and Equilibration:
-
After the hydrogel has fully formed, wash it with excess PBS to remove any unreacted components.
-
Allow the hydrogel to equilibrate in cell culture medium before analysis or use.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties
This protocol outlines the measurement of the compressive modulus of the hydrogel using atomic force microscopy (AFM) or a rheometer.
Materials:
-
Formed this compound hydrogel
-
Atomic Force Microscope (AFM) with a pyramidal or spherical tip cantilever, or a rheometer with parallel plate geometry.
-
PBS, pH 7.4
Procedure (using AFM):
-
Sample Preparation:
-
Ensure the hydrogel is fully swollen and equilibrated in PBS.
-
Secure the hydrogel sample on a sample puck or petri dish.
-
-
AFM Measurement:
-
Calibrate the cantilever spring constant.
-
Engage the AFM tip with the surface of the hydrogel.
-
Perform force-indentation measurements at multiple locations on the hydrogel surface.
-
-
Data Analysis:
-
Analyze the force-indentation curves using the Hertz model (or an appropriate model for the tip geometry) to calculate the Young's Modulus at each point.
-
Average the values from multiple locations to obtain the mean Young's Modulus of the hydrogel.
-
Visualizations
Michael-Type Addition Reaction
The formation of the hydrogel network is based on the Michael-type addition reaction between the maleimide groups of this compound and the thiol groups of a crosslinker.
Caption: Michael-type addition reaction for hydrogel formation.
Experimental Workflow
The following diagram illustrates a typical workflow for creating and utilizing this compound hydrogels for 3D cell culture.
Caption: Workflow for cell encapsulation in this compound hydrogels.
References
- 1. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered VEGF-releasing PEG-MAL hydrogel for pancreatic islet vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-delivering PEG hydrogels promote vascularization in the porcine subcutaneous space - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bis-Mal-PEG7 for the Creation of Multivalent Protein Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is a homobifunctional crosslinking reagent that enables the covalent conjugation of two protein molecules through a flexible polyethylene glycol (PEG) spacer. The maleimide groups at each end of the PEG7 linker react specifically with free sulfhydryl groups (cysteines) on proteins to form stable thioether bonds. This technology is instrumental in the assembly of defined, multivalent protein complexes for a variety of applications, including mimicking natural protein oligomers, enhancing avidity in therapeutic antibodies, and constructing novel protein-based nanostructures. The PEG7 linker provides a hydrophilic and flexible spacer of a defined length, which can improve the solubility and stability of the resulting complex while maintaining the biological activity of the constituent proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 670.71 g/mol | [1] |
| Chemical Formula | C30H46N4O13 | [2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |
| Physical Form | White waxy solid | [1] |
Table 2: Recommended Reaction Parameters for Protein Conjugation with this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction; minimizes hydrolysis of maleimide group. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 hours to overnight | Dependent on protein concentration and reactivity. |
| Molar Ratio (Protein:this compound) | 2:1 to 1:1 | To favor the formation of dimers. Ratios can be adjusted to control the degree of crosslinking. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote intermolecular crosslinking. |
Experimental Protocols
Preparation of Proteins for Conjugation
Successful conjugation requires the presence of free cysteine residues on the protein surface. If the protein of interest does not have accessible free cysteines, site-directed mutagenesis can be employed to introduce them at desired locations. For proteins with existing disulfide bonds that need to be targeted, a reduction step is necessary.
Materials:
-
Protein of interest
-
Reduction buffer (e.g., PBS with 10 mM EDTA, pH 7.2)
-
Reducing agent (e.g., TCEP-HCl, DTT)
-
Desalting column
Protocol:
-
Dissolve the protein in the reduction buffer to a final concentration of 1-10 mg/mL.
-
If disulfide bond reduction is required, add a 10-50 fold molar excess of a reducing agent like TCEP-HCl.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess reducing agent immediately before conjugation using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2).
Two-Step Conjugation Protocol for Heterodimer Formation
This protocol is designed for the creation of a heterodimeric complex from two different cysteine-containing proteins (Protein A and Protein B).
Materials:
-
Prepared Protein A and Protein B with free cysteines
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., Size Exclusion Chromatography)
Protocol:
Step 1: Reaction of Protein A with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a reaction tube, add the prepared Protein A (at 1-10 mg/mL in conjugation buffer).
-
Add the this compound stock solution to the Protein A solution to achieve a 1:1 to 1:5 molar ratio (Protein A:this compound). The excess of the crosslinker is to ensure most of Protein A is functionalized with the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with conjugation buffer. The product of this step is Protein A-Mal-PEG7.
Step 2: Reaction of Protein A-Mal-PEG7 with Protein B
-
Immediately after purification, add the prepared Protein B to the Protein A-Mal-PEG7 solution. A 1:1 molar ratio is recommended to favor heterodimer formation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench the reaction, add a quenching solution to a final concentration of 10-20 mM to react with any remaining maleimide groups.
-
Purify the resulting protein complex (Protein A-PEG7-Protein B) using Size Exclusion Chromatography (SEC) to separate the desired heterodimer from unreacted proteins and potential homodimers.
One-Step Conjugation Protocol for Homodimer Formation
This protocol is suitable for creating a homodimeric complex from a single cysteine-containing protein.
Materials:
-
Prepared Protein with free cysteines
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., Size Exclusion Chromatography)
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a reaction tube, add the prepared protein (at 1-10 mg/mL in conjugation buffer).
-
Add the this compound stock solution to the protein solution to achieve a 2:1 molar ratio (Protein:this compound). This stoichiometry is critical to favor the formation of a 2:1 protein-linker complex.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM.
-
Purify the resulting homodimer using Size Exclusion Chromatography (SEC) to separate the dimer from unreacted monomer and higher-order oligomers.
Characterization of the Multivalent Protein Complex
It is crucial to characterize the newly formed complex to confirm its size, purity, and integrity.
Recommended Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Run samples under both reducing and non-reducing conditions. Under non-reducing conditions, the crosslinked complex will show a band at a higher molecular weight compared to the monomeric protein.
-
Size Exclusion Chromatography (SEC): SEC can be used for both purification and analytical characterization. The elution profile will show peaks corresponding to the multivalent complex, unreacted monomers, and any aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the complex, confirming the successful conjugation of the desired number of protein units.[3]
Visualizations
Signaling Pathway Diagram
Caption: RTK signaling pathway initiated by ligand-induced dimerization, a process that can be mimicked or stabilized using this compound for research purposes.
Experimental Workflow Diagram
References
- 1. PEG7 Bis-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Workflow for Bis-Maleimide-PEG7 Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules using Bis-Maleimide-PEG7, a homobifunctional crosslinker. This reagent is particularly useful for crosslinking two thiol-containing molecules or for intramolecularly bridging two cysteine residues within a single protein or peptide. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Data Presentation: Key Quantitative Parameters
The efficiency and success of a bioconjugation reaction are dependent on several critical parameters. The following table summarizes key quantitative data gathered from various studies on maleimide-based bioconjugation to guide experimental design.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (initial) | Optimization may lead to lower ratios (e.g., 2:1 or 5:1) for specific molecules to minimize non-specific reactions and aggregation.[1][2] |
| Reaction pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction of maleimides with thiols while minimizing the hydrolysis of the maleimide group.[1] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Shorter reaction times (e.g., 30 minutes) can be sufficient for highly reactive thiols.[3] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold | Tris(2-carboxyethyl)phosphine (TCEP) is recommended for reducing disulfide bonds as it does not contain a thiol group that would compete with the maleimide reaction. |
| Conjugation Efficiency | 58% - >90% | Efficiency is highly dependent on the specific protein, the accessibility of the cysteine residues, and the reaction conditions. |
| Conjugate Stability (in 1mM Glutathione at 37°C) | ~70% retention after 7 days | The thioether bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. Modified maleimide chemistries can offer enhanced stability. |
Experimental Protocols
This section details the methodologies for key experiments in a Bis-Maleimide-PEG7 bioconjugation workflow, from protein preparation to conjugate characterization.
Preparation of Thiol-Containing Protein
For successful conjugation, the target protein must have free and accessible thiol groups.
Materials:
-
Protein of interest
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting column
Protocol:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.
-
Incubate the solution at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the degassed conjugation buffer.
-
Determine the protein concentration and the concentration of free thiols using a suitable method (e.g., Ellman's reagent).
Bioconjugation with Bis-Maleimide-PEG7
This protocol describes the crosslinking of a thiol-containing protein.
Materials:
-
Prepared thiol-containing protein
-
Bis-Maleimide-PEG7
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine in conjugation buffer)
Protocol:
-
Immediately before use, prepare a stock solution of Bis-Maleimide-PEG7 in the anhydrous solvent (e.g., 10 mM).
-
Add the Bis-Maleimide-PEG7 stock solution to the prepared protein solution to achieve the desired molar ratio (start with a 10:1 to 20:1 molar ratio of maleimide groups to thiol groups).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
To stop the reaction, add a quenching solution to a final concentration that is in excess of the unreacted maleimide groups. Incubate for 15-30 minutes.
Purification of the Conjugate
Purification is essential to remove unreacted crosslinker, protein, and quenching reagent.
Materials:
-
Crude conjugation mixture
-
Appropriate chromatography system and column (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Purification buffers
Protocol:
-
Choose a purification method based on the size and properties of the expected conjugate. SEC is often suitable for separating the larger conjugate from smaller, unreacted molecules.
-
Equilibrate the chosen column with a suitable buffer.
-
Load the crude conjugation mixture onto the column.
-
Elute the conjugate and collect fractions.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions for the presence of the desired conjugate using SDS-PAGE.
-
Pool the fractions containing the purified conjugate.
Characterization of the Conjugate
Characterization is crucial to confirm successful conjugation and assess the purity and integrity of the product.
Methods:
-
SDS-PAGE: To visualize the formation of the conjugate, which should have a higher molecular weight than the starting protein. Run samples of the starting protein, the crude reaction mixture, and the purified conjugate.
-
Mass Spectrometry (MS): To confirm the identity and mass of the conjugate. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to assess purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the conjugate. Reversed-phase or size-exclusion HPLC can be employed.
-
UV-Vis Spectroscopy: To determine the protein concentration of the final conjugate.
Visualizations
The following diagrams illustrate the key processes in the Bis-Maleimide-PEG7 bioconjugation workflow.
Caption: Overall experimental workflow for this compound bioconjugation.
Caption: Reaction scheme for protein crosslinking with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-Maleimide-PEG7 to Protein Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation of Bis-Maleimide-PEG7 to proteins. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no conjugation efficiency?
A1: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1][2] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store it at 4°C for only short periods.[1]
-
Thiol Oxidation: Free thiol (-SH) groups on cysteine residues can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1] To mitigate this, degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Incomplete Disulfide Bond Reduction: If your protein's target cysteines are involved in disulfide bonds, they must be reduced to free thiols prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.
-
Incorrect Reaction pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine, leading to non-specific conjugation. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
Suboptimal Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. However, the optimal ratio is highly dependent on the specific protein and should be determined empirically through small-scale optimization experiments.
Q2: I am observing protein aggregation or precipitation during the conjugation reaction. What could be the cause?
A2: Protein aggregation during conjugation can be caused by several factors:
-
High Protein Concentration: Working with lower protein concentrations can sometimes prevent aggregation.
-
Buffer Conditions: Ensure the pH of your reaction buffer is at least one unit away from the protein's isoelectric point (pI) to maintain its stability. Adding stabilizing agents or solubilizing agents to the buffer might also be beneficial.
-
Hydrophobicity of the PEG Linker: While PEG is generally hydrophilic, the overall conjugate's properties might lead to reduced solubility. Ensure adequate mixing during the reaction.
Q3: How can I confirm that the conjugation was successful and determine the conjugation ratio?
A3: Several methods can be used to analyze the final conjugate and determine the degree of labeling (DOL), which is the ratio of PEG molecules to protein molecules:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the conjugate, allowing for an accurate determination of the number of attached PEG molecules.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The PEGylated protein will elute earlier than the unconjugated protein. This technique can also be used to separate the conjugate from unreacted PEG and protein.
-
UV-Vis Spectroscopy: If the PEG reagent has a chromophore, you can use UV-Vis spectroscopy to quantify the amount of conjugated PEG. The protein concentration can be determined by measuring the absorbance at 280 nm.
-
Chemical Assays: A colorimetric assay involving the reaction of PEG with barium chloride and iodine can be used to quantify the amount of PEG in the conjugate.
Q4: What are the potential side reactions I should be aware of?
A4: Besides maleimide hydrolysis and reaction with amines, other side reactions can occur:
-
Retro-Michael Reaction: The thioether bond formed between the cysteine and the maleimide can be reversible, especially in the presence of other thiols. This can lead to deconjugation or transfer of the PEG linker to another thiol-containing molecule. Hydrolysis of the succinimide ring after conjugation can help to stabilize the linkage.
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine with a free amino group, a rearrangement can occur, forming a thiazine structure. This side reaction is more prominent at basic pH. Performing the conjugation at a more acidic pH (e.g., pH 5.0) or acetylating the N-terminal amine can prevent this.
Key Experimental Parameters
The following table summarizes the key quantitative parameters for optimizing the Bis-Mal-PEG7 to protein conjugation ratio.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Below 6.5, the reaction is slow. Above 7.5, hydrolysis and reaction with amines increase. |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 (starting point) | Highly dependent on the protein and number of available cysteines. Optimization is recommended. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for overnight reactions to minimize side reactions. |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by SDS-PAGE or HPLC. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of aggregation. |
| Reducing Agent (TCEP) | 10-100 fold molar excess over protein | Does not need to be removed before adding the maleimide reagent. |
| Reducing Agent (DTT) | 10-100 mM (10-100 fold molar excess) | Must be removed before adding the maleimide reagent. |
| Quenching Agent | Small molecule thiols (e.g., cysteine, 2-mercaptoethanol) | Added to react with any excess maleimide to stop the reaction. |
Experimental Protocols
Protocol 1: Protein Thiol Reduction (if necessary)
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent:
-
Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. The protein solution can be used directly in the conjugation reaction.
-
Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, remove the excess DTT using a desalting column or buffer exchange before proceeding with the conjugation.
-
-
Inert Atmosphere: It is recommended to flush the vial with an inert gas like nitrogen or argon before sealing to prevent re-oxidation of the thiols.
Protocol 2: this compound Conjugation
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).
-
Initiate Conjugation: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. Protect the reaction from light if using a fluorescently-labeled PEG.
-
Quench the Reaction: To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.
Protocol 3: Purification of the Conjugate
-
Purification Method: The purification method will depend on the size difference between the protein-PEG conjugate and the unreacted protein and PEG. Size exclusion chromatography (SEC) is a commonly used method.
-
Equilibrate the Column: Equilibrate the SEC column with a suitable buffer, such as PBS.
-
Load and Elute: Load the quenched reaction mixture onto the column and elute with the equilibration buffer.
-
Collect and Analyze Fractions: Collect the fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Visualizations
Caption: Experimental workflow for this compound to protein conjugation.
References
Technical Support Center: Conjugation with Bis-Mal-PEG7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-Mal-PEG7 for conjugation, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and what is its primary application?
This compound is a homobifunctional crosslinker.[1][2] It consists of a polyethylene glycol (PEG) chain with seven repeating ethylene glycol units, flanked by two maleimide groups at each end.[1][2][3] The maleimide groups are highly reactive towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds. This makes this compound a versatile tool for crosslinking and conjugating biomolecules.
Q2: What is maleimide hydrolysis and why is it a concern during conjugation?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water to form a maleamic acid derivative. This resulting product is unreactive towards thiol groups, meaning that hydrolysis effectively inactivates the this compound linker. If hydrolysis occurs before the conjugation reaction with the target thiol-containing molecule, it will lead to low or no conjugation efficiency.
Q3: What are the main factors that influence the rate of maleimide hydrolysis?
The primary factors influencing the rate of maleimide hydrolysis are:
-
pH: The susceptibility of the maleimide ring to hydrolysis increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote the ring-opening reaction.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Storing maleimide-functionalized molecules at elevated temperatures can lead to a significant loss of reactivity over time.
-
Buffer Composition: While less influential than pH and temperature, the composition of the buffer can have an effect on maleimide stability. It is crucial to use buffers that do not contain primary or secondary amines or free thiols, which can react with the maleimide.
Troubleshooting Guide
Q1: I am observing very low or no conjugation. What are the possible causes and solutions?
Low or no conjugation is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:
-
Verify Maleimide Activity:
-
Potential Cause: The this compound may have hydrolyzed prior to the conjugation reaction. This can happen if the reagent was stored improperly or if the reaction conditions are not optimal.
-
Solution:
-
Always prepare fresh solutions of this compound immediately before use.
-
If you must store a solution, use an anhydrous, water-miscible solvent like DMSO or DMF and store it at a low temperature.
-
Perform the conjugation reaction at a pH between 6.5 and 7.5, as this range is optimal for the thiol-maleimide reaction while minimizing hydrolysis.
-
-
-
Confirm Availability of Free Thiols:
-
Potential Cause: The thiol groups on your protein or peptide may not be available for reaction. This can be due to the formation of disulfide bonds (oxidation) or their inaccessibility within the molecule's three-dimensional structure.
-
Solution:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to break any disulfide bonds and generate free thiols. If using DTT, it must be removed before adding the maleimide reagent, as it contains a thiol group itself. TCEP does not contain a thiol and generally does not need to be removed.
-
Degas Buffers: To prevent re-oxidation of thiols, it is recommended to degas your buffers to remove dissolved oxygen.
-
Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: The molar ratio of the reactants or the reaction time may not be optimal.
-
Solution:
-
Molar Ratio: A common starting point is to use a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule. However, this should be optimized for your specific application.
-
Reaction Time and Temperature: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing during this time can improve efficiency.
-
-
Q2: My conjugate appears to be unstable over time. What could be the reason?
-
Potential Cause: The thiosuccinimide linkage formed between the maleimide and the thiol can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as serum albumin in in vivo applications.
-
Solution:
-
Post-Conjugation Hydrolysis: After the conjugation and purification of your product, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate in a buffer with a slightly elevated pH (e.g., pH 9.2) for a few hours. This modification prevents the retro-Michael reaction.
-
Quantitative Data
The stability of the maleimide group is highly dependent on the pH and temperature of the solution. The following table summarizes the relative stability under different conditions.
| pH | Temperature | Stability/Reactivity Loss |
| 5.5 | 20°C - 37°C | Ring-opening hydrolysis is extremely slow. |
| 6.5 - 7.5 | Room Temp. | Optimal for thiol-maleimide reaction; hydrolysis is minimized. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. |
| 7.4 | 4°C | Long-term storage (7 days) of maleimide-functionalized nanoparticles can result in a ~10% decrease in reactivity. |
| 7.4 | 20°C | Long-term storage (7 days) of maleimide-functionalized nanoparticles can lead to a ~40% loss of reactivity. |
| > 7.5 | Room Temp. | Susceptibility to hydrolysis increases significantly. Competitive reaction with free amines (e.g., lysine residues) begins to occur. |
| 9.2 | 37°C | Post-conjugation, complete hydrolysis of the thiosuccinimide ring in an ADC was observed over 14 hours, leading to a more stable product. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound.
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer, ensuring it does not contain thiols). A typical protein concentration is 1-10 mg/mL.
-
Optional (if disulfide bonds are present): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of an anhydrous water-miscible solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A common starting molar excess is 10-20 fold of the maleimide reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions containing the purified conjugate, monitoring the elution profile with UV absorbance at 280 nm.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free thiol groups in a protein sample before and after conjugation.
-
Prepare a DTNB Stock Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 10 mM.
-
Prepare Protein Samples and Standards: Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine or reduced glutathione) in the assay buffer. Prepare your protein sample at a known concentration in the same buffer.
-
Reaction:
-
In a microplate well or cuvette, add your protein sample or standard.
-
Add the DTNB stock solution to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the solution at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of approximately 14,150 M⁻¹cm⁻¹ at this wavelength.
-
Calculation: Create a standard curve from the absorbance readings of your standards. Use this curve to determine the concentration of free thiols in your protein sample.
Visualizations
Caption: Chemical reaction of maleimide hydrolysis.
References
Technical Support Center: Bis-Mal-PEG7 Bioconjugation
Welcome to the technical support center for Bis-Maleimide-PEG7 (Bis-Mal-PEG7). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker while minimizing non-specific binding. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction with this compound?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the maleimide group reacts specifically and rapidly with sulfhydryl (thiol) groups to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity.
Q2: What are the primary causes of non-specific binding or side reactions with this compound?
Non-specific binding and side reactions in maleimide conjugations are primarily caused by two factors:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines (like the side chain of lysine) increases, leading to non-specific conjugation.[1]
-
Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This hydrolysis inactivates the maleimide group, preventing it from reacting with the target thiol.
-
Hydrophobic Interactions: The hydrophobicity of the molecules involved can lead to non-specific adsorption onto surfaces or other proteins.[2]
Q3: How does the PEG7 linker in this compound affect non-specific binding?
The Poly(ethylene glycol) (PEG) linker is a key feature for minimizing non-specific binding. PEG is hydrophilic and flexible, creating a hydration shell around the conjugate. This "stealth" property helps to:
-
Prevent non-specific protein adsorption.[3]
-
Reduce aggregation of the conjugate.
-
Improve the solubility of the conjugate in aqueous buffers.
While longer PEG chains generally offer better shielding against non-specific interactions, they can also introduce steric hindrance, which might affect the binding efficiency to the target molecule.[4] The PEG7 chain length in this compound offers a balance between reducing non-specific binding and maintaining good reactivity.
Q4: Can I use any buffer for my conjugation reaction?
No, the choice of buffer is critical. It is essential to use a buffer that does not contain free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide. Good buffer choices include phosphate-buffered saline (PBS), Tris, and HEPES, provided they are at the correct pH (6.5-7.5) and are degassed to prevent oxidation of thiols. It is also recommended to include 5-10 mM EDTA to chelate metal ions that can catalyze the oxidation of sulfhydryls.
Q5: My protein has disulfide bonds. How should I prepare it for conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups before conjugation, as disulfides do not react with maleimides. This is typically done using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over DTT or β-mercaptoethanol because it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation with this compound.
Problem: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of reaction buffer. | Ensure the pH of the reaction buffer is strictly between 6.5 and 7.5. |
| Hydrolysis of the maleimide group. | Prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, but be prepared to increase the reaction time. |
| Oxidation of sulfhydryl groups on the target molecule. | Degas buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Include 1-5 mM EDTA in the reaction buffer to chelate metal ions that can catalyze oxidation. |
| Insufficient molar excess of this compound. | Increase the molar ratio of the crosslinker to the target molecule. A typical starting point is a 10-20 fold molar excess of the maleimide reagent. This may need to be optimized for your specific molecules. |
| Steric hindrance from the PEG chain. | If you suspect steric hindrance is an issue, you may need to consider a linker with a different PEG chain length. However, for most applications, PEG7 provides a good balance. |
| Insufficient reduction of disulfide bonds. | If your protein contains disulfide bonds, ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time. |
Problem: High Background / Non-Specific Binding
| Potential Cause | Recommended Solution |
| Reaction pH is too high. | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5 to prevent reaction with amines. |
| Hydrophobic interactions. | Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the wash buffers during purification steps. |
| Insufficient quenching of unreacted maleimide. | After the incubation period, add a thiol-containing compound like L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to quench any unreacted maleimide groups. |
| Conjugate aggregation. | The PEG7 linker is designed to minimize aggregation. However, if you still observe this issue, you can try to optimize the protein concentration or add solubilizing agents to the buffer. |
| Non-specific adsorption to labware. | Use low-binding microcentrifuge tubes and pipette tips. Pre-blocking the reaction vessel with a blocking agent like Bovine Serum Albumin (BSA) can also be effective, but ensure it is removed before starting the conjugation reaction. |
Experimental Protocols
General Protocol for Protein-Protein Conjugation using this compound
This protocol provides a general workflow for crosslinking two different proteins (Protein A and Protein B), where Protein A contains a free sulfhydryl group and Protein B will be modified to introduce a sulfhydryl group.
Materials:
-
This compound
-
Protein A (with a free cysteine)
-
Protein B (to be modified)
-
Reducing agent (e.g., TCEP)
-
Thiolation reagent (e.g., Traut's Reagent or SATA)
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5, containing 5-10 mM EDTA.
-
Quenching Buffer: Reaction buffer containing 100 mM L-cysteine.
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein B with a Free Sulfhydryl Group:
-
If Protein B does not have an accessible free cysteine, introduce one using a thiolation reagent like Traut's Reagent or SATA according to the manufacturer's protocol.
-
If using SATA, a deprotection step with hydroxylamine is required to generate the free thiol.
-
Purify the modified Protein B to remove excess thiolation and deprotection reagents.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If Protein A or modified Protein B has disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
-
First Conjugation Step: Reaction of this compound with Protein A:
-
Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.
-
Immediately before use, add a 10-20 fold molar excess of the this compound solution to Protein A in the Reaction Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Protein A-PEG7-Maleimide Conjugate:
-
Remove excess this compound by size-exclusion chromatography or dialysis. This step is crucial to prevent the formation of Protein B homodimers in the next step.
-
-
Second Conjugation Step: Reaction with Protein B:
-
Add the purified Protein A-PEG7-Maleimide conjugate to the sulfhydryl-containing Protein B in a 1:1 or slightly higher molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add L-cysteine to a final concentration of 10-100 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final Protein A-PEG7-Protein B conjugate from unreacted proteins and quenching reagents using an appropriate method such as size-exclusion chromatography.
-
Visual Guides
Caption: Experimental workflow for protein-protein conjugation using this compound.
Caption: Key causes and effects of non-specific binding in maleimide chemistry.
Caption: A logical troubleshooting guide for this compound conjugation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bis-Maleimide-PEG7 Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yield in Bis-Maleimide-PEG7 (Bis-Mal-PEG7) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield with this compound consistently low?
A1: Low conjugation yield in this compound reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, reagent instability, and issues with the thiol-containing substrate. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Maleimide Hydrolysis: The maleimide groups on your this compound are susceptible to hydrolysis, especially when stored in aqueous solutions or at neutral to high pH.[1][2][3] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[2][4] Always prepare aqueous solutions of this compound immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Thiol Oxidation: The thiol groups on your protein, peptide, or other molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, side reactions with primary amines (e.g., lysine residues) become more prevalent, and the rate of maleimide hydrolysis increases. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Stoichiometry: The molar ratio of maleimide to thiol is critical. An excess of the maleimide reagent is often used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide linker relative to the thiol-containing molecule is common, but this should be optimized for your specific application. For larger molecules, steric hindrance might be a factor, requiring further optimization of the ratio.
-
-
Check for Interfering Substances:
-
Reducing Agents: If you are using a reducing agent to prevent disulfide bond formation, be aware that thiol-containing reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) will compete with your target molecule for reaction with the maleimide. It is crucial to remove these reducing agents before initiating the conjugation reaction. While Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent, recent studies have shown that it can also react with maleimides, so its removal is also recommended.
-
Primary and Secondary Amines: Buffers containing primary or secondary amines (e.g., Tris) should be avoided as they can react with the maleimide group, especially at higher pH values.
-
Q2: I am observing a heterogeneous mixture of products. How can I improve the selectivity of my this compound reaction?
A2: The formation of a heterogeneous product mixture is a common challenge with bifunctional linkers like this compound. This can include molecules with one or two linkers attached, as well as cross-linked products.
Strategies to Improve Selectivity:
-
Control Stoichiometry: Carefully controlling the molar ratio of this compound to your thiol-containing molecule is the primary way to influence the product distribution.
-
To favor a 1:1 conjugate (one molecule attached to one end of the PEG linker), use an excess of the this compound linker.
-
To favor the formation of a dimer (two molecules linked by the PEG linker), a molar ratio closer to 2:1 (thiol molecule:this compound) is a good starting point, though this will likely also produce other species.
-
-
Sequential Addition: Consider a two-step reaction. First, react your thiol-containing molecule with an excess of this compound to predominantly form the 1:1 conjugate. Then, purify this intermediate before reacting it with a second thiol-containing molecule.
-
Purification: Effective purification is key to isolating the desired product. Techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be used to separate different species.
Q3: How can I confirm that my maleimide linker is active and that my protein has available thiol groups?
A3: It is good practice to quantify the reactive groups on both your linker and your substrate before starting the conjugation.
-
Quantifying Maleimide Groups: The concentration of active maleimide groups can be determined using spectrophotometric methods. One common method involves reacting the maleimide with an excess of a known thiol, like cysteine or glutathione, and then quantifying the remaining unreacted thiol.
-
Quantifying Free Thiols: The number of free sulfhydryl groups in your protein or peptide solution can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured by absorbance at 412 nm.
Data Summary
Table 1: pH Effects on Maleimide Reactivity
| pH Range | Reactivity with Thiols | Reactivity with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow | Negligible | Slow | Suboptimal for conjugation |
| 6.5 - 7.5 | Optimal | Low | Moderate | Recommended range for selective thiol conjugation |
| > 7.5 | Fast | Increases significantly | Increases significantly | Risk of side reactions and linker inactivation |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Nature | Interference with Maleimide Conjugation | Removal Required Before Conjugation |
| DTT | Thiol-containing | Competes directly with the target thiol for reaction with the maleimide. | Yes |
| BME | Thiol-containing | Competes directly with the target thiol for reaction with the maleimide. | Yes |
| TCEP | Thiol-free phosphine | Can react with the maleimide group, reducing conjugation efficiency. | Recommended |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
-
Preparation of Thiol-Containing Molecule:
-
If your molecule contains disulfide bonds, they must be reduced prior to conjugation. Dissolve your molecule in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add a 2-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or buffer exchange.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound solution to the reduced thiol-containing molecule solution. The molar ratio should be optimized for your desired product (e.g., a 10-20 fold excess of this compound for a 1:1 conjugate is a common starting point).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol in a slight excess to the remaining maleimide groups.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove unreacted linker, unreacted starting material, and any byproducts.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Thiol Standard: A solution of cysteine or N-acetylcysteine with a known concentration in the reaction buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using the thiol standard.
-
Add your thiol-containing sample to the reaction buffer.
-
Add the Ellman's Reagent Solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing the absorbance to the standard curve.
-
Visual Guides
References
Technical Support Center: Stability of Thioether Bonds in Bis-Maleimide-PEG Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the stability of the thioether bond formed when using Bis-Maleimide-PEG7 and other maleimide-containing crosslinkers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the bond formed between Bis-Mal-PEG7 and a thiol-containing molecule?
The reaction between a maleimide group and a thiol group (e.g., from a cysteine residue on a protein) is a Michael addition reaction.[1][2][3] This process forms a covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][4] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.
Q2: How stable is the thioether bond in a maleimide conjugate?
While often described as stable, the thiosuccinimide linkage has a significant stability limitation: it is susceptible to a retro-Michael reaction. This is a reversal of the initial conjugation, which breaks the thioether bond and can lead to premature cleavage of the conjugate. This instability is a critical issue in drug development, particularly for antibody-drug conjugates (ADCs), as it can cause "payload migration" where the drug detaches from the antibody and binds to other molecules like serum albumin.
Q3: What is the retro-Michael reaction and why is it a concern?
The retro-Michael reaction is the primary pathway for the degradation of maleimide-thiol conjugates. It is an elimination reaction that cleaves the thioether bond, reforming the maleimide and the free thiol. In a biological environment, the reformed maleimide can then react with other endogenous thiols, such as glutathione, leading to off-target effects and reduced efficacy of the conjugate.
Q4: Can the stability of the maleimide-thioether bond be improved?
Yes. The stability of the conjugate can be significantly enhanced through the hydrolysis of the succinimide ring. This ring-opening reaction forms a succinamic acid thioether, which is much more stable and resistant to the retro-Michael reaction. Strategies to promote this stabilizing hydrolysis include:
-
Post-conjugation treatment: Incubating the conjugate at a slightly basic pH or elevated temperature can accelerate hydrolysis.
-
Maleimide design: Using maleimides with electron-withdrawing groups on the nitrogen atom can greatly accelerate the rate of hydrolysis.
Q5: What factors influence the stability of the thioether bond?
Several factors can impact the stability of the thiosuccinimide linkage:
-
pH: Higher pH increases the rate of succinimide ring hydrolysis, which stabilizes the bond. However, pH values above 7.5 can also lead to side reactions with amines during the initial conjugation.
-
Temperature: Increased temperature can accelerate both the retro-Michael reaction and the stabilizing hydrolysis.
-
Presence of other thiols: High concentrations of endogenous thiols, like glutathione, can drive the retro-Michael reaction, leading to thiol exchange.
-
Maleimide Structure: The chemical structure of the maleimide, particularly the substituent on the nitrogen, can influence the rate of hydrolysis. Electron-withdrawing groups promote faster hydrolysis and thus greater final stability.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation with this compound and other maleimide reagents.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of Maleimide Reagent: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. The resulting maleic amide is unreactive towards thiols. | Prepare aqueous solutions of maleimide reagents immediately before use. For stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. |
| Oxidation of Thiols: Free thiol (sulfhydryl) groups on the protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide. If using DTT, it must be removed (e.g., via a desalting column) before conjugation. Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent re-oxidation. | |
| Suboptimal pH: The reaction rate is pH-dependent. Below pH 6.5, the reaction slows significantly as the thiol is less likely to be in its reactive thiolate form. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Avoid buffers containing primary or secondary amines (e.g., Tris), as they can react with the maleimide at higher pH. | |
| Conjugate Instability / Payload Loss Over Time | Retro-Michael Reaction: The thiosuccinimide bond is reversible and can undergo cleavage in the presence of other thiols (e.g., in plasma or cell culture media). | After conjugation, promote the hydrolysis of the succinimide ring to the more stable ring-opened form. This can be achieved by incubating the purified conjugate at a slightly elevated pH (e.g., pH 8-9) for a controlled period. Alternatively, consider using next-generation maleimides designed for rapid self-hydrolysis after conjugation. |
| Formation of Unexpected Side Products | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity. | Maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity for thiols. |
| Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a rearrangement can occur to form a thiazine structure. This is more prominent at physiological or higher pH. | Perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation. |
Quantitative Data on Thioether Bond Stability
The stability of the thioether bond is often quantified by its half-life (t½) under specific conditions. The rate of the stabilizing hydrolysis reaction and the disruptive thiol exchange reaction are influenced by the N-substituent on the maleimide ring.
| N-Substituent of Maleimide Adduct | Hydrolysis Half-life (t½) at pH 7.4, 37°C | Thiol Exchange Half-life (t½) at pH 7.4, 37°C | Comment |
| N-alkyl (e.g., N-ethylmaleimide) | > 1 week | ~ 24 - 32 months (for the ring-opened form) | Hydrolysis is very slow, making the initial conjugate susceptible to retro-Michael reaction. However, the hydrolyzed form is extremely stable. |
| N-aminoethyl (protonated) | ~ 0.4 hours | > 2 years (for the ring-opened form) | The electron-withdrawing effect of the protonated amine dramatically accelerates hydrolysis, leading to rapid stabilization of the conjugate. |
| N-aryl (e.g., N-phenylmaleimide) | ~ 1.5 hours | > 200 hours | The N-aryl group accelerates hydrolysis compared to N-alkyl maleimides, improving stability. |
| N-fluorophenyl | ~ 0.7 hours | > 200 hours | Adding an electron-withdrawing fluorine atom further accelerates the stabilizing hydrolysis reaction. |
Note: The values presented are derived from studies on various maleimide conjugates and serve as a comparative guide. Actual results may vary depending on the specific molecule, linker, and experimental conditions.
Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Protein with this compound
Objective: To covalently link a protein to another molecule using a homobifunctional Bis-Maleimide-PEG7 crosslinker.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
This compound, freshly prepared solution in DMSO or DMF.
-
Reducing agent (e.g., TCEP).
-
Chelating agent (e.g., EDTA).
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS with 5 mM EDTA).
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column).
Methodology:
-
Protein Preparation: If the protein does not have free thiols, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Buffer Exchange: If a different reducing agent like DTT was used, remove it completely using a desalting column, exchanging the protein into the degassed Reaction Buffer.
-
Conjugation Reaction: Add the freshly prepared this compound solution to the protein solution. The molar ratio should be optimized, but a 10-20 fold molar excess of the maleimide reagent is a common starting point. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any component is light-sensitive.
-
Quenching: Stop the reaction by adding a small molecule thiol (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Thioether Bond Stability Assay Using HPLC-MS
Objective: To assess the stability of the maleimide-thiol conjugate in the presence of a competing thiol (glutathione).
Materials:
-
Purified maleimide conjugate.
-
Assay Buffer: PBS, pH 7.4.
-
Glutathione (GSH) stock solution.
-
Quenching solution (e.g., 10% formic acid).
-
HPLC-MS system with a suitable reverse-phase column.
Methodology:
-
Sample Preparation: Prepare two sets of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the Assay Buffer.
-
Challenge: To one set of samples, add GSH to a final concentration of 5-10 mM to simulate a physiological challenge. The other set will serve as a control.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution or by snap-freezing in liquid nitrogen to stop any further degradation.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of remaining intact conjugate and identify any degradation or exchange products.
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine the stability and calculate the half-life of the bond under the assay conditions.
Visualizations
Logical and Chemical Pathways
Caption: Competing pathways of a maleimide-thiol conjugate.
Experimental Workflow for Stability Testing
References
Technical Support Center: Bis-Mal-PEG7 Maleimide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH in Bis-Mal-PEG7 maleimide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound maleimide reaction with a thiol-containing molecule?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation.[1]
Q2: How does pH affect the speed of the thiol-maleimide conjugation?
The reaction rate is dependent on the thiol/thiolate equilibrium. The thiolate anion is the reactive species that attacks the maleimide. Lowering the pH will slow down the reaction kinetics, while increasing the pH will speed up the reaction.
Q3: What are the potential side reactions when performing maleimide conjugation at a pH outside the optimal range?
-
Above pH 7.5:
-
Reaction with Amines: The maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.
-
Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis, which increases with pH. This opens the maleimide ring to form an unreactive maleamic acid, reducing conjugation efficiency.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur at neutral to basic pH, leading to the formation of a thiazine derivative.
-
-
Below pH 6.5:
-
The reaction rate is significantly slower.
-
While slower, performing the conjugation at a more acidic pH (e.g., pH 5) can help prevent thiazine formation when working with N-terminal cysteine peptides.
-
Q4: How can I improve the stability of the final conjugated product?
The thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate. To improve stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to the stable succinamic acid thioether. Some strategies even employ "self-hydrolyzing" maleimides.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low Conjugation Efficiency | Hydrolysis of Maleimide Reagent: The this compound is unstable in aqueous solutions. | Prepare aqueous solutions of the maleimide reagent immediately before use. For stock solutions, dissolve in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. |
| Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Ensure the reaction buffer is within the optimal pH range. Use a buffer system that does not contain primary or secondary amines or free thiols. | |
| Oxidation of Thiols: Disulfide bonds in the protein/peptide have not been sufficiently reduced, or re-oxidation has occurred. | Reduce disulfide bonds with a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. | |
| Insufficient Molar Excess of Maleimide: The ratio of this compound to the thiol-containing molecule is too low. | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess is often recommended as a starting point. | |
| Lack of Specificity (Cross-reactivity) | Reaction pH is too high: The pH of the reaction buffer is above 7.5, leading to reaction with amines. | Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Formation of Unwanted Adducts | Thiazine Rearrangement: Reaction with an N-terminal cysteine at neutral or basic pH. | If working with an N-terminal cysteine, consider performing the conjugation at a more acidic pH (~5.0) to prevent this side reaction. Alternatively, acetylation of the N-terminal cysteine can prevent the impurity. |
Data Summary: pH Effects on this compound Maleimide Reactions
| pH Range | Reaction Rate | Primary Target | Key Side Reactions | Recommendations |
| < 6.5 | Slow | Thiols | Thiazine formation is minimized. | Use for N-terminal cysteine conjugations to avoid thiazine rearrangement. |
| 6.5 - 7.5 | Fast | Thiols | Minimal side reactions. | Optimal range for most applications. Ensures high efficiency and chemoselectivity. |
| > 7.5 | Very Fast | Thiols and Primary Amines | Increased maleimide hydrolysis. Reaction with primary amines (e.g., lysine). Increased thiazine formation. | Avoid this pH range to maintain specificity and prevent reagent degradation. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Preparation of Thiol-Containing Molecule:
-
If your protein or peptide contains disulfide bonds, reduce them using a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column.
-
Exchange the buffer of the thiol-containing molecule to a conjugation buffer (e.g., phosphate buffered saline, PBS) at a pH of 7.2-7.5. It's crucial that this buffer is free of thiols and primary/secondary amines.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in the conjugation buffer. If using a stock solution from an organic solvent like DMSO, add the required volume to the reaction mixture.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to your thiol-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
-
Protocol for Quantifying Conjugation Efficiency using HPLC
-
Instrumentation: Use an HPLC system with a UV detector.
-
Analysis:
-
Analyze the reaction mixture by HPLC.
-
Identify the peaks corresponding to the unconjugated biomolecule and the this compound-conjugated product (which will typically have a different retention time).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.
-
Formula: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100.
-
Visual Guides
Caption: Thiol-Maleimide Conjugation via Michael Addition.
Caption: Impact of pH on Maleimide Reaction Pathways.
Caption: Troubleshooting Workflow for Low Conjugation Efficiency.
References
Technical Support Center: Quenching Unreacted Maleimide Groups of Bis-Mal-PEG7
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the quenching of unreacted maleimide groups on Bis-Mal-PEG7 linkers after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
A1: Quenching is a critical step to cap any unreacted maleimide groups remaining after the conjugation of this compound to your target molecule (e.g., a protein with cysteine residues). If left unreacted, these maleimide groups can non-specifically react with other thiol-containing molecules in downstream applications or in vivo, such as serum albumin.[1] This can lead to undesirable side products, loss of sample, and potential off-target effects. Quenching ensures the homogeneity and stability of the final conjugate.
Q2: What are the most common quenching agents for maleimide reactions?
A2: The most common quenching agents are small molecules containing a free thiol (sulfhydryl) group. These include L-cysteine, N-acetylcysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).[2][3][4] These agents react rapidly with the maleimide's carbon-carbon double bond to form a stable thioether bond, effectively capping the reactive site.[3]
Q3: How do I choose the best quenching agent for my experiment?
A3: The choice of quenching agent depends on your specific conjugate and downstream application.
-
L-Cysteine: A common and effective choice, readily available and biocompatible.
-
N-acetylcysteine: Used to cap unreacted thiols on antibodies in ADC preparation and can also quench maleimides.
-
β-Mercaptoethanol (BME) and Dithiothreitol (DTT): Highly effective reducing agents. However, they must be used with caution as they can potentially reduce disulfide bonds within your protein if used in large excess or for prolonged incubation times. They are often avoided if maintaining intact disulfide bonds is critical.
Q4: What is the optimal pH for the maleimide quenching reaction?
A4: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5. Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions. At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis also increases.
Q5: How can I remove the excess quenching agent and byproducts after the reaction?
A5: Excess quenching agent and the quenched this compound can be removed using size-based purification methods. The most common techniques are:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from smaller molecules like the free quenching agent.
-
Dialysis: A suitable method for removing small molecules, though it may be slower and less efficient than SEC.
-
Ultrafiltration/Diafiltration: Centrifugal devices can be used to concentrate the sample and exchange the buffer, effectively removing the smaller contaminants.
Q6: Can the thioether bond formed between the maleimide and the quencher be reversed?
A6: The thioether bond formed is generally stable. However, the succinimide ring can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the exchange of the quenching agent with another thiol. To increase stability, the conjugate can be treated under conditions that promote hydrolysis of the succinimide ring, forming a more stable, ring-opened structure.
Troubleshooting Guide
This guide addresses common issues encountered when quenching unreacted this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (Detected by mass spectrometry or reactivity in downstream assays) | 1. Insufficient Quenching Agent: The molar excess of the quencher was too low to react with all available maleimide groups. | 1. Increase the molar excess of the quenching agent. A 10-50 fold molar excess is a good starting point. |
| 2. Suboptimal pH: The reaction pH was outside the optimal 6.5-7.5 range, reducing the reaction rate. | 2. Ensure the reaction buffer is maintained between pH 6.5 and 7.5. | |
| 3. Short Incubation Time: The reaction was not allowed to proceed to completion. | 3. Increase the incubation time. A typical reaction is 15-60 minutes at room temperature. | |
| Low Yield of Final Conjugate | 1. Precipitation: The addition of the quenching agent or changes in buffer conditions caused the conjugate to precipitate. | 1. Perform a small-scale test to check for solubility issues. Consider using a more water-soluble quenching agent. |
| 2. Loss During Purification: The purification method (e.g., SEC, dialysis) was not optimized, leading to sample loss. | 2. Ensure the chosen purification method is appropriate for the size and properties of your conjugate. For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO). | |
| 3. Disulfide Bond Reduction: If using DTT or BME, these agents may have reduced critical disulfide bonds, leading to protein unfolding and loss. | 3. Use a non-reducing thiol quencher like L-cysteine. If DTT or BME must be used, carefully control the concentration and incubation time. | |
| Unexpected Side Products | 1. Reaction with Amines: The reaction pH was too high ( > 7.5), causing the maleimide to react with primary amines like lysine. | 1. Strictly maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. |
| 2. Maleimide Hydrolysis: The maleimide group hydrolyzed to a non-reactive maleamic acid before reacting with the quencher, especially at higher pH. | 2. Prepare solutions fresh and perform the quenching step promptly after the primary conjugation reaction. |
Data Summary
Table 1: Comparison of Common Maleimide Quenching Agents
| Quenching Agent | Recommended Molar Excess | Optimal pH | Key Considerations |
| L-Cysteine | 10-50x | 6.5 - 7.5 | Commonly used, effective, and biocompatible. |
| β-Mercaptoethanol (BME) | 10-50x | 6.5 - 7.5 | Potent, but can reduce disulfide bonds. Must be thoroughly removed. |
| Dithiothreitol (DTT) | 10-50x | 6.5 - 7.5 | Strong reducing agent; can disrupt protein disulfide bonds. |
| N-acetylcysteine | 10-50x | 6.5 - 7.5 | Often used in ADC protocols to cap unreacted thiols. |
Experimental Protocols
Protocol 1: General Quenching of Unreacted this compound
This protocol describes a typical procedure using L-cysteine to quench a maleimide-containing conjugate.
-
Prepare Quenching Solution: Prepare a fresh stock solution of 100 mM L-cysteine in a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0.
-
Perform Quenching Reaction: After your primary conjugation reaction is complete, add the L-cysteine solution to the reaction mixture. The final concentration should provide a 20 to 50-fold molar excess of cysteine over the initial amount of maleimide groups.
-
Incubate: Allow the reaction to proceed for 15 to 30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: Immediately after incubation, purify the conjugate to remove the excess quenching agent and other small molecules.
Protocol 2: Post-Quenching Purification by Size-Exclusion Chromatography (SEC)
This protocol is for purifying the quenched conjugate from the excess quenching agent.
-
Column Equilibration: Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable buffer, such as PBS at pH 7.4. The column size should be appropriate for the sample volume.
-
Sample Loading: Carefully load the entire quenching reaction mixture onto the top of the equilibrated column.
-
Elution: Begin elution with the equilibration buffer. The larger conjugate will travel faster through the column and elute first.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified conjugate. The excess quenching agent will elute in later fractions.
Visualizations
References
Technical Support Center: Optimizing Bis-Mal-PEG7 Crosslinking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Bis-Mal-PEG7 crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are designed in a question-and-answer format to directly address common issues encountered during the experimental process.
Issue 1: Low or No Conjugation Efficiency
Q1: I am observing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
A1: Low conjugation efficiency is a common problem that can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Maleimide Integrity: The maleimide groups on your this compound are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][2]
-
Recommendation: Always prepare aqueous solutions of this compound immediately before use. For storage, dissolve the crosslinker in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C.[1]
-
-
Assess Thiol Availability: Maleimides react with free sulfhydryl groups (-SH), not with oxidized disulfide bonds (S-S).[2]
-
Recommendation: If your protein or peptide has disulfide bonds, a reduction step is necessary before conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to the conjugation reaction.[2]
-
-
Optimize Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. At this pH range, the reaction with thiols is significantly faster than with amines (approximately 1,000 times faster at pH 7.0).
-
Recommendation: Ensure your reaction buffer is within the optimal pH range. Use buffers that do not contain primary or secondary amines or free thiols.
-
-
Adjust Molar Ratio of Reactants: An insufficient amount of the this compound crosslinker can lead to low yields.
-
Recommendation: A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule. However, the optimal ratio is system-dependent and should be determined empirically. For some applications, lower molar excesses, such as 2:1 or 5:1, have proven effective.
-
dot graph TD; A[Start: Low Conjugation Yield] --> B{Is the this compound solution fresh?}; B -- No --> C[Prepare fresh this compound in dry DMSO/DMF]; B -- Yes --> D{Are there free thiols on the biomolecule?}; D -- No --> E[Reduce disulfide bonds with TCEP]; D -- Yes --> F{Is the reaction pH between 6.5 and 7.5?}; F -- No --> G[Adjust pH of the reaction buffer]; F -- Yes --> H{Is the molar ratio of this compound to thiol optimal?}; H -- No --> I[Optimize molar ratio (start with 10-20 fold excess)]; H -- Yes --> J[Consider other factors: reaction time, temperature, or steric hindrance]; C --> K[Re-run Experiment]; E --> K; G --> K; I --> K; J --> K;
end
Troubleshooting logic for low conjugation yield.
Issue 2: Undesired Side Reactions and Conjugate Instability
Q2: I'm observing unexpected products or my conjugate is unstable. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during and after maleimide-thiol conjugation, leading to product heterogeneity and instability.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of Maleimide: As mentioned, the maleimide ring can be hydrolyzed.
-
Solution: Prepare maleimide solutions fresh and work within the optimal pH range of 6.5-7.5.
-
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
-
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the payload to other molecules.
-
Solution: One strategy to increase stability is to induce hydrolysis of the thiosuccinimide ring after conjugation by raising the pH to 8.5-9.0. This ring-opened product is more stable and less susceptible to thiol exchange.
-
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring. This is a general side reaction for maleimide conjugates of N-terminal cysteine peptides at physiological pH.
-
Solution: To prevent this, you can perform the conjugation at a more acidic pH (around 5), though this will slow down the primary reaction. Alternatively, acetylating the N-terminal cysteine can prevent the rearrangement. It is generally advisable to avoid using an N-terminal cysteine for conjugation if a stable succinimidyl thioether linkage is desired.
-
dot graph G { layout=neato; node [shape=box, style=filled];
}
Desired reaction pathway and potential side reactions.
Quantitative Data Summary
The efficiency of this compound crosslinking is influenced by several factors. The following tables summarize key experimental parameters and their impact on the reaction.
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Primary Reaction | Competing Reactions | Recommendation |
| < 6.5 | Reaction rate with thiols is slow. | - | Not recommended. |
| 6.5 - 7.5 | Optimal for selective thiol conjugation. | Minimal amine reaction and hydrolysis. | Ideal for most applications. |
| > 7.5 | Reaction with thiols is fast. | Increased rate of reaction with primary amines (e.g., lysine) and significant maleimide hydrolysis. | Not recommended for selective thiol conjugation. |
Table 2: Recommended Starting Molar Ratios for Conjugation
| Application | Recommended Molar Excess of this compound to Thiol | Notes |
| General Protein/Peptide Labeling | 10:1 to 20:1 | A good starting point for optimization. |
| Nanoparticle Functionalization (cRGDfK peptide) | 2:1 | Achieved 84 ± 4% conjugation efficiency. |
| Nanoparticle Functionalization (11A4 nanobody) | 5:1 | Achieved 58 ± 12% conjugation efficiency. |
| Protein-Protein Crosslinking | 2:1 to 3:1 | Generally, a lower excess is used to avoid excessive modification. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for reducing disulfide bonds in proteins to generate free thiols for maleimide conjugation.
Materials:
-
Protein solution in a degassed buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
(Optional) Desalting column
Procedure:
-
Prepare a 10 mM stock solution of TCEP in the Reaction Buffer.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM. A 2- to 10-fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate the reaction mixture at 37°C for 60-90 minutes or at room temperature for 30-60 minutes.
-
The reduced protein solution can often be used directly in the subsequent conjugation reaction without removing the TCEP. If removal is necessary, use a desalting column equilibrated with the Reaction Buffer.
Protocol 2: this compound Conjugation to a Thiol-Containing Protein
This protocol outlines the general procedure for conjugating this compound to a protein with available free thiols.
Materials:
-
Reduced, thiol-containing protein solution
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (as in Protocol 1)
-
(Optional) Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light. Gentle mixing during incubation is recommended.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide.
-
Purify the conjugate to remove excess crosslinker and other reagents using an appropriate method such as size-exclusion chromatography (SEC).
dot graph workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Prepare Protein Solution\n(Degassed Buffer, pH 7.2)"]; B [label="2. Reduce Disulfide Bonds\n(Add TCEP, Incubate)"]; C [label="3. Prepare this compound\n(Freshly in DMSO/DMF)"]; D [label="4. Conjugation Reaction\n(Mix Protein and Crosslinker,\nIncubate RT or 4°C)"]; E [label="5. (Optional) Quench Reaction\n(Add Cysteine)"]; F [label="6. Purify Conjugate\n(Size-Exclusion Chromatography)"]; G [label="7. Analyze Conjugate\n(HPLC, Mass Spectrometry)"];
}
General experimental workflow for this compound conjugation.
Application Example: Antibody-Drug Conjugate (ADC) Formation
This compound is often used in the development of ADCs to link a cytotoxic drug to an antibody. The following diagram illustrates the general mechanism of action for an ADC synthesized using a thiol-maleimide strategy.
Mechanism of action for an Antibody-Drug Conjugate.
References
Validation & Comparative
A Comparative Guide to Bis-Maleimide-PEG7 Protein Conjugates for Researchers
For researchers, scientists, and drug development professionals, the precise and stable conjugation of proteins is paramount for developing novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of Bis-Maleimide-PEG7 as a protein conjugation reagent against two common alternatives: NHS-ester-PEG and Click Chemistry-PEG. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation strategy.
Introduction to Protein Conjugation with Bis-Maleimide-PEG7
Bis-Maleimide-PEG7 is a homobifunctional crosslinker that contains two maleimide groups at either end of a seven-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins, to form stable thioether bonds. This specificity allows for site-specific conjugation when a protein has a limited number of accessible cysteine residues. The PEG linker enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.
Performance Comparison: Bis-Maleimide-PEG7 vs. Alternatives
The choice of a conjugation strategy depends on several factors, including the target functional groups on the protein, the desired stability of the linkage, and the required reaction conditions. This section compares Bis-Maleimide-PEG7 with NHS-ester-PEG, which targets primary amines (lysine residues and the N-terminus), and Click Chemistry-PEG, which involves the reaction between an azide and an alkyne.
Quantitative Data Summary
The following tables summarize key performance metrics for the three conjugation methods. Data is compiled from various studies and may vary depending on the specific protein and reaction conditions.
Table 1: Comparison of Conjugation Reaction Parameters
| Parameter | Bis-Maleimide-PEG7 | NHS-ester-PEG | Click Chemistry-PEG |
| Target Residue(s) | Cysteine (Thiol) | Lysine, N-terminus (Amine) | Azide or Alkyne (requires protein modification) |
| Typical Molar Excess of Reagent | 10-20 fold | 20-50 fold | 1-10 fold |
| Typical Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 4.0 - 11.0 |
| Typical Reaction Time | 2 - 4 hours | 30 - 60 minutes | 30 - 60 minutes |
| Typical Yield of Mono-conjugated Product | >80% (site-specific)[1][2] | Variable (heterogeneous mixture) | >90% (site-specific)[3] |
Table 2: Comparison of Conjugate Properties
| Property | Bis-Maleimide-PEG7 Conjugate | NHS-ester-PEG Conjugate | Click Chemistry-PEG Conjugate |
| Linkage Stability (in presence of 1mM Glutathione) | ~70% intact after 7 days[1][2] | Stable amide bond | Highly stable triazole ring |
| Site-Specificity | High (cysteine-specific) | Low (multiple lysines) | Very High (bioorthogonal) |
| Potential Impact on Protein Activity | Moderate (depends on cysteine location) | High (potential to block active sites) | Low (bioorthogonal nature minimizes interference) |
| Immunogenicity of Linker | Low (PEG is biocompatible) | Low (PEG is biocompatible) | Low (PEG is biocompatible) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protein Conjugation with Bis-Maleimide-PEG7
This protocol is a general guideline for the crosslinking of two protein molecules or creating intramolecular crosslinks within a single protein using Bis-Maleimide-PEG7.
Materials:
-
Protein with accessible cysteine residues (1-5 mg/mL)
-
Bis-Maleimide-PEG7
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 10 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M β-mercaptoethanol or cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Dissolve the protein in Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve Bis-Maleimide-PEG7 in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Bis-Maleimide-PEG7 stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Characterization by SEC-MALS
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the molar mass and degree of PEGylation of the conjugate.
Instrumentation:
-
HPLC system with a size-exclusion column suitable for the molecular weight range of the protein and its conjugate.
-
Multi-Angle Light Scattering (MALS) detector
-
UV detector
-
Differential Refractive Index (dRI) detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS) at a constant flow rate until stable baselines are achieved for all detectors.
-
Sample Preparation: Prepare the purified conjugate at a known concentration (typically 0.1-1 mg/mL) in the mobile phase. Filter the sample through a 0.1 µm filter before injection.
-
Data Acquisition: Inject the sample onto the equilibrated SEC-MALS system. Collect data from the UV, MALS, and dRI detectors simultaneously.
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data. The software utilizes the signals from the three detectors to calculate the molar mass of the protein and the attached PEG at each elution volume, allowing for the determination of the degree of conjugation and the identification of different conjugated species (mono-, di-PEGylated, etc.).
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the conjugate and confirm successful conjugation.
Materials:
-
Purified protein conjugate
-
MALDI Matrix: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for smaller proteins and peptides).
-
Matrix Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
MALDI target plate
Procedure:
-
Sample Preparation: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. The sample and matrix will co-crystallize.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more Bis-Maleimide-PEG7 linkers. The mass difference between the peaks will correspond to the mass of the added crosslinker.
Visualizing the Impact of PEGylation
Effect on Signaling Pathways
PEGylation can sterically hinder the interaction of a protein with its binding partners, such as receptors on a cell surface. This can modulate the downstream signaling cascade. The following diagram illustrates the potential effect of PEGylating a ligand (e.g., Epidermal Growth Factor, EGF) on its interaction with its receptor (EGFR) and the subsequent signaling pathway.
Caption: Effect of EGF PEGylation on EGFR signaling.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of a Bis-Maleimide-PEG7 protein conjugate.
References
A Comparative Guide to the Mass Spectrometry Analysis of Bis-Maleimide-PEG7 Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is critical. Bis-Maleimide-PEG7 (Bis-Mal-PEG7) has emerged as a valuable tool, offering a defined chain length and reactive maleimide groups for conjugation to thiol-containing molecules. This guide provides a comprehensive comparison of this compound with alternative crosslinkers, supported by experimental data and detailed mass spectrometry protocols to facilitate robust characterization of the resulting bioconjugates.
Performance Comparison of Thiol-Reactive Crosslinkers
The selection of a crosslinker impacts not only the biological activity of the final conjugate but also the ease and accuracy of its characterization by mass spectrometry. This section compares this compound with other commonly used maleimide- and succinimidyl-based crosslinkers.
| Feature | This compound | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Disuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) Suberate (BS3) |
| Reactive Groups | Homobifunctional Maleimide | Heterobifunctional NHS Ester & Maleimide | Homobifunctional NHS Ester |
| Specificity | Thiol (Cysteine) | Amine (Lysine) & Thiol (Cysteine) | Amine (Lysine) |
| Spacer Arm | PEG7 (hydrophilic) | Cyclohexane (hydrophobic) | Suberate (hydrophobic) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Mass Shift (Da) | 670.71 | 334.32 | 282.26 |
| Solubility | High in aqueous buffers | Low in aqueous buffers | Low (DSS) / High (BS3) in aqueous buffers |
| MS Analysis | Defined mass addition simplifies spectral interpretation. Hydrophilicity can improve chromatographic behavior. | Heterobifunctionality can lead to more complex product mixtures. | Can result in a higher number of cross-linked products due to the abundance of lysine residues, potentially complicating spectral analysis. |
| Application | Intramolecular crosslinking, ADC/PROTAC synthesis with thiol-containing payloads/ligands. | Linking amine-containing proteins to thiol-containing molecules. | Protein-protein interaction studies, intramolecular crosslinking. |
Experimental Protocols
Precise and reproducible mass spectrometry data relies on meticulous sample preparation and analysis. The following protocols provide a framework for the characterization of this compound conjugated products.
Protocol 1: General Workflow for Preparation and Analysis of this compound Conjugated Peptides
This protocol outlines the steps for preparing a this compound conjugated protein for bottom-up proteomic analysis by LC-MS/MS.
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM phosphate buffer with 150 mM NaCl at pH 7.2.
-
Reduction of Disulfide Bonds (Optional): To target cysteine residues involved in disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature.[1]
-
Conjugation with this compound: Add a 10- to 50-fold molar excess of a this compound solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching and Buffer Exchange: Quench the reaction by adding a small molecule thiol, such as L-cysteine. Remove excess this compound and quenching reagent by buffer exchange using size-exclusion chromatography or dialysis.[1]
-
Denaturation, Reduction, and Alkylation: Denature the conjugated protein using 8 M urea. Reduce any remaining disulfide bonds with TCEP and alkylate the free cysteines with iodoacetamide to prevent disulfide scrambling.[1]
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add a protease, such as trypsin, at a 1:50 (protease:protein, w/w) ratio. Incubate overnight at 37°C.[1]
-
Sample Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Characterization of High Molecular Weight Multi-Arm PEG-Maleimide Conjugates
For larger, more complex conjugates, a charge-reduction mass spectrometry (CRMS) approach coupled with two-dimensional liquid chromatography (2D-LC) can be employed to simplify the mass spectra and improve characterization.
-
Method Development (CRMS): Develop a CRMS method to simplify the charge profile of the PEG-maleimide polymers. This may involve the use of charge-reducing agents in the electrospray solvent.
-
2D-LC Separation:
-
First Dimension (Size-Exclusion or Reversed-Phase): Separate the sample based on size or hydrophobicity.
-
Second Dimension (Reversed-Phase or Size-Exclusion): Further separate the fractions from the first dimension.
-
-
Mass Spectrometry: Couple the 2D-LC system to the mass spectrometer and acquire data using the developed CRMS method. This allows for the sensitive characterization of the entire impurity profile of the high molecular weight multifunctionalized PEG-maleimide conjugate.
Visualizing Workflows and Mechanisms
Understanding the processes involved in the application of this compound is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms.
References
A Head-to-Head Comparison: Unveiling the Power of SEC-MALS for Bis-Mal-PEG7 Conjugate Analysis
For researchers, scientists, and drug development professionals working with protein conjugates, accurate and robust analytical techniques are paramount. The conjugation of proteins with moieties like polyethylene glycol (PEG) is a widely used strategy to enhance therapeutic properties. Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is a common crosslinker used for this purpose. This guide provides an objective comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) against alternative methods for the comprehensive characterization of this compound protein conjugates, supported by experimental principles and data.
Introduction to Conjugate Analysis Challenges
Characterizing protein conjugates presents unique analytical hurdles. Traditional methods often fall short in providing a complete picture of the conjugate population, which can be heterogeneous in terms of conjugation ratio (number of PEG molecules per protein), aggregation state, and the presence of unconjugated starting materials. A thorough understanding of these attributes is critical for ensuring product efficacy, safety, and batch-to-batch consistency.
The Contenders: A Technical Overview
SEC-MALS: The Absolute Approach
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. When coupled with a Multi-Angle Light Scattering (MALS) detector, a UV-Vis detector, and a differential Refractive Index (dRI) detector, it becomes a powerful analytical tool. SEC-MALS is considered an "absolute" technique because it determines the molar mass of macromolecules directly from the scattered light intensity, without relying on column calibration with reference standards.[1] For conjugated proteins, the triple-detector setup allows for the deconvolution of signals from the protein and the modifying group (e.g., PEG), enabling the precise determination of the molar mass of each component and the degree of conjugation.[2][3]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used electrophoretic technique that separates proteins based on their molecular weight. Proteins are denatured and coated with the negatively charged detergent SDS, which imparts a uniform charge-to-mass ratio. Migration through the polyacrylamide gel is then primarily dependent on size. While simple and accessible, SDS-PAGE has significant limitations for analyzing PEGylated proteins. The attached PEG chains can lead to anomalous migration, causing the apparent molecular weight to be significantly overestimated.[4] Furthermore, it provides limited information on aggregation and the distribution of different conjugate species.
Conventional Size-Exclusion Chromatography (SEC)
Conventional SEC, relying solely on column calibration with protein standards, is another common method for assessing protein size and aggregation. However, this technique assumes that the sample molecules have a similar conformation and hydrodynamic behavior to the standards. PEGylated proteins deviate significantly from this assumption due to the large hydrodynamic volume of the PEG chains, leading to inaccurate molecular weight estimations.[5]
Performance Comparison: SEC-MALS vs. Alternatives
The following table summarizes the key performance differences between SEC-MALS and its alternatives for the analysis of this compound protein conjugates. The data presented is representative of typical results obtained for PEGylated proteins.
| Feature | SEC-MALS | SDS-PAGE | Conventional SEC |
| Principle | Absolute molar mass determination from light scattering | Electrophoretic mobility in a gel matrix | Elution time based on hydrodynamic volume |
| Molar Mass Accuracy | High (determines absolute molar mass) | Low (apparent molar mass, often overestimated for PEGylated proteins) | Low (relies on standards, inaccurate for conjugates) |
| Quantification of Conjugation | High (determines molar mass of protein and PEG) | Very Low (indirect estimation from band shifts) | None |
| Resolution of Species | High (separates monomer, aggregates, and unconjugated species) | Moderate (can show bands for different species) | Moderate (can separate by size, but not identify) |
| Information on Aggregation | Excellent (quantifies different aggregate states) | Limited (high molecular weight smears or bands) | Good (detects presence of aggregates) |
| Sample State | Native (non-denaturing) | Denaturing | Native (non-denaturing) |
| Throughput | Moderate | High | Moderate |
| Complexity | High (requires specialized instrumentation and expertise) | Low | Moderate |
Experimental Protocols
SEC-MALS Protocol for this compound Conjugate Analysis
This protocol outlines the general steps for analyzing a this compound protein conjugate using a triple-detector SEC-MALS system.
1. System Preparation:
- HPLC System: An HPLC or FPLC system equipped with a pump, autosampler, and a suitable SEC column (e.g., silica-based with appropriate pore size for the expected molecular weight range).
- Detectors: A MALS detector (e.g., Wyatt DAWN), a UV/Vis detector, and a dRI detector (e.g., Wyatt Optilab).
- Mobile Phase: A well-filtered and degassed buffer compatible with the protein and conjugate (e.g., phosphate-buffered saline, pH 7.4).
2. Parameter Determination (Crucial for Accurate Analysis):
- Protein dn/dc: The refractive index increment of the unconjugated protein. A typical value for proteins is ~0.185 mL/g, but it should be determined experimentally for highest accuracy.
- PEG dn/dc: The refractive index increment of the this compound. For polyethylene glycol, this value is typically around 0.133 mL/g in aqueous buffers.
- Protein UV Extinction Coefficient: The extinction coefficient of the protein at the measurement wavelength (e.g., 280 nm).
- PEG UV Extinction Coefficient: The maleimide group exhibits some UV absorbance. While the PEG chain itself does not absorb at 280 nm, the extinction coefficient of the this compound linker should be determined experimentally or a value of zero can be used if its contribution is negligible compared to the protein.
3. Data Acquisition:
- Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.
- Inject a known concentration of the this compound protein conjugate sample.
- Collect data from the MALS, UV, and dRI detectors simultaneously.
4. Data Analysis (using software like ASTRA):
- Perform detector alignment and normalization.
- Select the chromatographic peak(s) of interest.
- Apply the "Protein Conjugate Analysis" method, inputting the predetermined dn/dc and extinction coefficient values for both the protein and the PEG moiety.
- The software will calculate the molar mass of the entire conjugate, the molar mass of the protein portion, and the molar mass of the PEG portion across the elution peak. From this, the degree of conjugation and the concentration of each species can be determined.
Visualizing the Advantage: Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical superiority of SEC-MALS for conjugate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cantera.org [cantera.org]
- 3. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]
- 4. Study on the Interaction Mechanism of Methoxy Polyethylene Glycol Maleimide with Sweet Potato β-Amylase [mdpi.com]
- 5. Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm | NIST [nist.gov]
A Head-to-Head Comparison of Bis-Mal-PEG7 and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
A Comprehensive Guide for Researchers and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety profile. Among the myriad of linker technologies, those based on maleimide chemistry for cysteine conjugation are prevalent. This guide provides an objective, data-driven comparison between two such linkers: the traditional, non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the hydrophilic, homobifunctional Bis-Maleimide-PEG7.
This comparison will delve into their structural differences, impact on ADC characteristics such as stability and hydrophilicity, and provide representative experimental data. Detailed protocols for key evaluation assays are also included to support researchers in their ADC development programs.
Linker Characteristics: A Structural and Functional Overview
The fundamental difference between SMCC and Bis-Mal-PEG7 lies in their chemical structure, which dictates their application and the resulting properties of the ADC.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A well-established heterobifunctional linker.[1] It contains an NHS ester to react with lysine residues on the antibody and a maleimide group to conjugate with a thiol-containing payload.[] Alternatively, and more commonly in modern ADCs, the payload is first attached to the SMCC linker, and the resulting maleimide-activated payload is then conjugated to reduced cysteine residues on the antibody. The resulting thioether bond is considered non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody backbone.[3][4] The cyclohexyl group in SMCC provides spacing but also contributes to its overall hydrophobic nature.[5]
-
This compound: A homobifunctional linker featuring two maleimide groups at either end of a seven-unit polyethylene glycol (PEG) chain. The maleimide groups react with thiol groups, making this linker suitable for conjugating to cysteine residues on an antibody. The defining feature is the hydrophilic PEG7 spacer. PEGylation is a widely used strategy in drug development to increase hydrophilicity, improve solubility, and enhance pharmacokinetic (PK) properties. The presence of two maleimide groups also allows for different conjugation strategies, such as cross-linking or conjugation of two separate molecules.
Below is a diagram illustrating the chemical structures and their respective conjugation reactions to an antibody.
Performance Comparison: Experimental Data Insights
Stability
A critical issue with conventional maleimide linkers like SMCC is the potential for the thiosuccinimide bond to undergo a retro-Michael reaction in vivo. This can lead to premature payload release, reducing efficacy and increasing off-target toxicity.
| Linker Type | Stability Characteristic | In Vivo Observation | Reference |
| Conventional Maleimide (e.g., SMCC) | Susceptible to retro-Michael reaction | Can lead to premature payload deconjugation in plasma. A 29% decrease in Drug-to-Antibody Ratio (DAR) was observed in mice after 7 days for an SMCC-containing ADC. | |
| PEGylated Maleimide | PEG chain can shield the linkage | PEGylation is known to improve overall ADC stability and pharmacokinetics, leading to more stable ADCs that approach the PK of the parent antibody. | |
| Self-Stabilizing Maleimide | Engineered to prevent retro-Michael reaction | Demonstrates significantly less payload loss over time compared to conventional maleimides. |
Hydrophilicity and Pharmacokinetics
The hydrophobicity of many cytotoxic payloads and linkers like SMCC can lead to ADC aggregation, rapid clearance, and off-target toxicity. PEGylation is a key strategy to counteract these effects.
A study on miniaturized affibody-based drug conjugates provides a compelling comparison between an SMCC-linked conjugate and those with PEG linkers.
| Conjugate | Linker | Half-Life (in vivo) | Key Finding | Reference |
| ZHER2-SMCC-MMAE | SMCC (non-PEGylated) | Short | Baseline for comparison. | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold longer than SMCC conjugate | PEGylation significantly extends circulation half-life. | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold longer than SMCC conjugate | Longer PEG chains further increase half-life. |
Table 1: Impact of PEGylation on the in vivo half-life of an affibody-drug conjugate compared to an SMCC linker.
In Vitro Cytotoxicity
While improving pharmacokinetics, PEGylation can sometimes impact the in vitro potency of a conjugate. The same study on affibody-drug conjugates demonstrated this effect.
| Conjugate | Linker | Relative Cytotoxicity (IC50) | Key Finding | Reference |
| ZHER2-SMCC-MMAE | SMCC (non-PEGylated) | Baseline | Highest in vitro potency. | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5-fold reduction vs. SMCC | PEGylation can decrease immediate cytotoxic effect in vitro. | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22-fold reduction vs. SMCC | Longer PEG chains showed a greater reduction in in vitro potency. |
Table 2: Impact of PEGylation on the in vitro cytotoxicity of an affibody-drug conjugate compared to an SMCC linker.
It is crucial to note that while in vitro potency was reduced, the overall in vivo anti-tumor activity of the PEGylated conjugates was superior due to the vastly improved half-life.
Experimental Protocols
Reproducible and robust assays are essential for evaluating ADCs. Below are detailed protocols for ADC conjugation, in vitro cytotoxicity, and plasma stability assessment.
General Protocol for ADC Conjugation (Cysteine-based)
This protocol describes a typical workflow for conjugating a maleimide-activated linker-payload to a monoclonal antibody.
-
Antibody Preparation: The antibody is prepared in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.5) containing an EDTA salt to prevent re-oxidation of thiols.
-
Reduction of Interchain Disulfides: A reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is added to the antibody solution to reduce the interchain disulfide bonds, exposing free sulfhydryl (thiol) groups. The reaction is typically incubated for 1-2 hours at 37°C.
-
Removal of Reducing Agent: The excess reducing agent is removed using a desalting column or tangential flow filtration (TFF) to prevent it from reacting with the maleimide linker.
-
Conjugation: The maleimide-activated linker-payload (e.g., Payload-SMCC or Payload-S-Mal-PEG7-Mal) is added to the reduced antibody. A co-solvent like DMSO may be required for hydrophobic linkers like SMCC. The reaction is typically incubated for 1-2 hours at room temperature.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reactants. Size exclusion chromatography (SEC) or TFF are commonly used methods.
-
Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), percentage of aggregation, purity, and endotoxin levels.
Protocol for In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the ability of an ADC to kill target cancer cells.
-
Cell Seeding: Antigen-positive and antigen-negative (as a control) cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. The old medium is removed from the cells and replaced with the ADC dilutions.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. A dose-response curve is plotted to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol for ADC Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in plasma, monitoring for payload deconjugation.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, the ADC is isolated from the plasma. This is often done using immunoaffinity capture with Protein A or Protein G beads that bind the antibody.
-
Analysis: The captured ADC is analyzed to determine the average DAR. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis, as it can accurately measure the different drug-loaded species.
-
Data Analysis: The average DAR at each time point is plotted against time to determine the rate of drug loss. The amount of free payload in the plasma supernatant can also be quantified as an orthogonal measurement.
Conclusion and Strategic Recommendations
The choice between SMCC and a PEGylated linker like this compound is a critical decision in ADC design that involves a trade-off between in vitro potency and in vivo performance.
References
A Researcher's Guide to Purity Analysis of Synthesized Bis-Maleimide-PEG7 and its Alternatives
For researchers, scientists, and drug development professionals, the purity of crosslinking reagents is paramount to the success and reproducibility of their bioconjugation strategies. This guide provides an in-depth comparison of purity analysis methods for synthesized Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker widely used for conjugating thiol-containing molecules. Furthermore, it explores the performance of alternative crosslinkers, offering a data-driven perspective to inform your selection process.
Performance Comparison: this compound vs. Next-Generation Alternatives
The choice of a crosslinker significantly impacts the stability, homogeneity, and ultimately, the in vivo performance of a bioconjugate. While this compound has been a staple in the field, newer "click chemistry" and other advanced linkers offer distinct advantages in terms of stability and reaction efficiency.
| Feature | Bis-Maleimide-PEG7 | TCO-PEG Linkers | DBCO-PEG Linkers |
| Reaction Chemistry | Michael addition with thiols | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Reaction Speed | Fast | Very Fast | Fast |
| Specificity | High for thiols at pH 6.5-7.5 | Highly specific and bioorthogonal | Highly specific and bioorthogonal |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange[1] | Stable covalent bond | Stable triazole linkage |
| Purity Concerns | Potential for mono-maleimide and unreacted PEG impurities | Isomerization of TCO to the non-reactive cis-cyclooctene (CCO) | Potential for impurities from synthesis |
| Commercial Purity | Typically >95% (e.g., Conju-Probe, BroadPharm)[2][3] | High purity available | High purity available |
Experimental Protocols for Purity Analysis
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for separating this compound from potential impurities such as mono-functionalized PEG and unreacted PEG starting materials.[4]
Protocol:
-
Column: A C18 column (e.g., Gemini C18) is commonly used.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute compounds based on their hydrophobicity. The specific gradient will depend on the PEG length and should be optimized.
-
Detection: UV detection at 210-220 nm is suitable for detecting the maleimide group. For PEG chains lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of this compound. Quantitative NMR (qNMR) can be employed for an accurate determination of absolute purity.
¹H-NMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Key Signals to Monitor:
-
Maleimide protons: A characteristic singlet around 6.7-7.0 ppm. The integration of this signal relative to the PEG backbone protons is crucial for determining the degree of functionalization.
-
PEG backbone protons: A complex multiplet typically observed between 3.5 and 3.8 ppm.
-
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The ratio of the integrals of the maleimide protons to the PEG protons can confirm the bifunctional nature of the product.
Quantitative NMR (qNMR) for Absolute Purity:
qNMR offers a direct method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.
-
Internal Standard: A certified reference material with a known purity and concentration is added to the sample.
-
Data Acquisition: Specific pulse sequences and acquisition parameters are used to ensure accurate integration of signals.
-
Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is an effective technique for determining the molecular weight distribution of PEG compounds and confirming the successful attachment of the maleimide groups.
Protocol:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEG analysis.
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA) is often added to promote the formation of sodiated or potassiated ions, which are readily detected.
-
Sample Preparation: The this compound sample is co-crystallized with the matrix and cationizing agent on a MALDI target plate.
-
Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a different PEG chain length with the bis-maleimide end groups. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer (44 Da).
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bath.ac.uk [bath.ac.uk]
- 3. Bis-PEG7-NHS ester, 1334170-02-3 | BroadPharm [broadpharm.com]
- 4. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Bis-Mal-PEG7 Crosslinked Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent crosslinking of proteins is a cornerstone technique in elucidating protein-protein interactions, stabilizing therapeutic proteins, and constructing advanced biologics such as antibody-drug conjugates (ADCs). The choice of crosslinker is critical, as it can significantly influence the structure, stability, and, most importantly, the function of the resulting protein conjugate. Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is a homobifunctional crosslinker that reacts with sulfhydryl groups, typically from cysteine residues, creating a stable thioether bond with a flexible polyethylene glycol (PEG) spacer.
This guide provides an objective comparison of the functional performance of proteins crosslinked with this compound against other common crosslinking alternatives, supported by experimental data. Detailed methodologies for key functional assays are also presented to aid in the design and execution of your research.
Performance Comparison of Crosslinked Proteins
The functional consequences of protein crosslinking are highly dependent on the specific protein, the site of crosslinking, and the nature of the crosslinker itself. Below is a summary of quantitative data from studies evaluating the functional impact of maleimide-PEG crosslinkers compared to other common reagents.
| Functional Assay | Protein System | Crosslinker Comparison | Key Findings | Reference |
| Cell Viability (Cytotoxicity) | Affibody-MMAE Conjugate | Maleimide-PEG10k vs. SMCC | The Maleimide-PEG10k conjugate demonstrated a higher maximum tolerated dose (MTD) of 20.0 mg/kg compared to 5.0 mg/kg for the SMCC conjugate, indicating lower off-target toxicity. However, the in vitro cytotoxicity was reduced, with an IC50 approximately 22.5-fold higher than the SMCC conjugate.[1] | [1] |
| Receptor Binding Affinity (K D) | Anti-NaV1.7 Ligand-Antibody Conjugate | 1080-PEG7-ACDTB vs. Monospecific Antibody (Ab-1080) | The PEG7-containing conjugate exhibited a significantly higher affinity with a dissociation constant (K D ) of 2.78 x 10⁻⁹ M, a two-orders-of-magnitude improvement over the monospecific antibody. | |
| Inhibitory Potency (IC50) | Anti-NaV1.7 Ligand-Antibody Conjugate | 1080-PEG7-ACDTB vs. Monospecific Antibody (Ab-1080) | The crosslinked conjugate showed ultrapotent inhibition of NaV1.7 channels with an IC50 of 0.06 ± 0.01 nM, a dramatic improvement in potency. | |
| Tubulin Polymerization Inhibition | THIOMAB-MMAE Conjugate | Maleimide-PEG2/PEG6 vs. Maleimidocaproyl (mc) | Linker-payloads with PEG2 and PEG6 linkers demonstrated comparable inhibitory activity to the non-PEGylated 'mc' linker in a dose-dependent manner.[2] | [2] |
| In Vitro Cytotoxicity | THIOMAB-MMAE Conjugate | Maleimide-PEG2/PEG6 vs. Maleimidocaproyl (mc) | Homogeneous ADCs with PEG linkers (L3 and L4) showed higher target-dependent cytotoxicity in SK-BR-3 cells compared to those with non-PEG linkers.[2] |
Key Functional Assays for Crosslinked Proteins
A variety of in vitro and cell-based assays can be employed to assess the functional integrity of proteins following crosslinking with this compound. The selection of the appropriate assay depends on the protein's biological role.
Enzyme Activity Assays
For enzymes, it is crucial to determine if the crosslinking process has altered their catalytic activity.
Principle: These assays measure the rate at which the crosslinked enzyme converts a substrate to a product. This can be monitored by changes in absorbance, fluorescence, or luminescence.
Comparison Considerations: The kinetic parameters (Km and Vmax) of the this compound crosslinked enzyme should be compared to the unmodified enzyme and potentially to the enzyme modified with a different crosslinker (e.g., an NHS-ester based crosslinker like BS3). A significant change in these parameters would indicate that the crosslinking has impacted the enzyme's active site or its conformational dynamics.
Receptor Binding Assays
These assays are essential for proteins that function by binding to specific receptors, such as antibodies, cytokines, and other signaling molecules.
Principle: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) provide real-time, label-free analysis of binding kinetics. These methods measure the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.
Comparison Considerations: The binding kinetics of the this compound crosslinked protein are compared to the native protein. The PEG linker in this compound may introduce flexibility and increase the hydrodynamic radius, which could potentially influence the binding kinetics compared to a shorter, more rigid linker like SMCC.
Cell Viability and Cytotoxicity Assays
For therapeutic proteins, particularly ADCs, it is vital to assess their effect on cell viability.
Principle: Common assays include MTT, XTT, and resazurin-based methods. These colorimetric or fluorometric assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.
Comparison Considerations: The IC50 (half-maximal inhibitory concentration) value of the this compound crosslinked therapeutic protein is a key parameter. This value should be compared to the unconjugated protein and to conjugates prepared with other linkers. The hydrophilicity of the PEG7 linker can influence the solubility and aggregation propensity of the conjugate, which in turn can affect its cellular uptake and cytotoxic effect.
Immunoprecipitation and Functional Analysis of Complexes
This assay is used to determine if the crosslinked protein can still interact with its binding partners within a complex cellular environment.
Principle: The this compound crosslinked protein is used as a bait to pull down its interacting partners from a cell lysate. The entire complex is then isolated, and the functionality of the eluted components can be assessed, or the composition of the complex can be analyzed by mass spectrometry.
Comparison Considerations: The efficiency of the pull-down and the composition of the co-precipitated proteins can be compared between the native protein and the crosslinked protein. This can reveal if the crosslinking has altered the protein's ability to form its native interactions.
Experimental Protocols
General Protocol for Crosslinking with this compound
This protocol provides a general framework for crosslinking a protein containing free sulfhydryl groups with this compound. Optimization of buffer conditions, pH, and reagent concentrations is recommended for each specific protein.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO and then dilute to the desired concentration in the reaction buffer.
-
Crosslinking Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent in excess (e.g., 100-fold molar excess of free cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the crosslinking and assess the purity of the conjugate using SDS-PAGE and/or mass spectrometry.
Protocol for MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of a protein conjugate on an adherent cancer cell line.
Materials:
-
Target cancer cell line
-
Control (antigen-negative) cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound crosslinked protein (and relevant controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the crosslinked protein and control substances in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for functional analysis of this compound crosslinked proteins.
Caption: Mechanism of action for a this compound linked Antibody-Drug Conjugate.
References
A Comparative Guide to SDS-PAGE Analysis of Bis-Maleimide-PEG7 Reaction Products
For researchers and drug development professionals working with protein conjugation, accurately analyzing the reaction products of bifunctional linkers like Bis-Maleimide-PEG7 (Bis-Mal-PEG7) is critical. This guide provides a comprehensive comparison of SDS-PAGE analysis with alternative methods, supported by experimental considerations and detailed protocols.
The conjugation of proteins using this compound, a homobifunctional crosslinker, results in the formation of protein-PEG-protein conjugates. Analyzing the extent of this reaction and the purity of the resulting products is essential. While Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible technique, its application to PEGylated proteins presents unique challenges.
Challenges of SDS-PAGE for PEGylated Proteins
SDS-PAGE separates proteins based on their molecular weight. However, the analysis of PEGylated proteins, including those conjugated with this compound, can be problematic. The interaction between the polyethylene glycol (PEG) chains and the SDS detergent can lead to smeared, broadened bands and anomalous migration patterns.[1][2][3] This often results in an overestimation of the apparent molecular weight.[4]
A significant concern with analyzing maleimide-based conjugates is the potential instability of the thiosuccinimide linkage formed between the maleimide group and a cysteine residue on the protein.[5] This bond can be susceptible to cleavage, particularly during the heating step of routine SDS-PAGE sample preparation, which can lead to the loss of the PEG chain and inaccurate analytical results.
Comparative Analysis of Analytical Methods
While SDS-PAGE provides a qualitative assessment, a quantitative and more accurate analysis often requires alternative or complementary techniques. The following table summarizes the key performance aspects of SDS-PAGE compared to other common analytical methods for this compound reaction products.
| Analytical Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Widely available, relatively inexpensive, simple to perform, and can run multiple samples. | PEG-SDS interaction causes band broadening and inaccurate molecular weight estimation. Potential for PEG chain loss from maleimide linkage during sample preparation. | Semi-quantitative at best, requiring careful interpretation and controls. |
| Native PAGE | Separation by size and charge under non-denaturing conditions. | Avoids PEG-SDS interaction, providing better resolution and sharper bands for PEGylated proteins. | Separation is dependent on both size and native charge, which can complicate interpretation. | Semi-quantitative, good for resolving different PEGylated species. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Provides good resolution of different PEGylated species and allows for quantification. Can be performed under native conditions. | May have poor resolution for smaller PEG additions. | Highly quantitative. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise molecular weight information, allowing for the determination of the number of PEG units attached. | Requires specialized and expensive instrumentation. The polydispersity of PEG can complicate data analysis. | Highly quantitative and provides detailed structural information. |
| Capillary Gel Electrophoresis (CGE) | Separation in a capillary filled with a gel matrix. | Shorter run times and less labor-intensive than traditional SDS-PAGE. Well-suited for analyzing small proteins. | Cannot conveniently compare lanes side-by-side like in a slab gel. | Quantitative. |
Experimental Protocols
SDS-PAGE Protocol for this compound Conjugates
This protocol is adapted for the analysis of PEGylated proteins, with considerations for the potential instability of the maleimide linkage.
1. Sample Preparation:
-
Combine the protein sample (from the this compound reaction) with Laemmli sample buffer.
-
Crucially, to minimize the risk of PEG chain loss from the maleimide linkage, avoid heating the samples to the typical 95-100°C. Instead, incubate at a lower temperature, for example, 60°C for 10-15 minutes, or even analyze without heating if the protein is sufficiently denatured by SDS alone.
-
Include control lanes with the unconjugated protein and, if possible, a protein standard with a known degree of PEGylation.
2. Gel Electrophoresis:
-
Use a polyacrylamide gel with a percentage appropriate for the expected molecular weights of the starting protein and the conjugated products. A gradient gel (e.g., 4-20%) can be effective for resolving a range of product sizes.
-
Load the prepared samples and molecular weight markers.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Staining and Visualization:
-
Protein Staining:
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
For higher sensitivity, silver staining can be employed, which can detect nanogram quantities of protein.
-
-
PEG Staining:
-
To specifically visualize the PEGylated species, a barium iodide staining method can be used. This involves incubating the gel in a solution of barium chloride followed by an iodine solution, which stains the PEG chains a brown color.
-
Native PAGE Protocol
As an alternative that avoids the confounding effects of SDS, Native PAGE can provide clearer results.
1. Sample Preparation:
-
Mix the protein sample with a native sample buffer (lacking SDS and reducing agents).
-
Do not heat the samples.
2. Gel Electrophoresis:
-
Use a native polyacrylamide gel. The gel percentage should be optimized for the size of the proteins being analyzed.
-
The electrophoresis buffer should not contain SDS.
-
Electrophoresis is typically performed at a low temperature (e.g., 4°C) to maintain the native protein structure.
3. Staining and Visualization:
-
Staining procedures are the same as for SDS-PAGE (Coomassie Blue, Silver Staining, or Barium Iodide).
Visualizing the Workflow and Reaction
The following diagrams illustrate the this compound conjugation reaction and the analytical workflow for its analysis.
Caption: Bis-Maleimide-PEG7 conjugation reaction.
Caption: SDS-PAGE analysis workflow for reaction products.
Caption: Comparison of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Stoichiometry of Bis-Maleimide-PEG7 Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical to ensuring their efficacy and safety. The stoichiometry of conjugation, which defines the number of molecules attached to a protein, is a key quality attribute. This guide provides an objective comparison of common analytical techniques for validating the stoichiometry of Bis-Maleimide-PEG7 conjugation, supported by experimental data and detailed protocols.
The primary methods for determining the stoichiometry of such conjugations include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each technique offers distinct advantages and limitations in terms of the information they provide, their complexity, and their applicability.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for average stoichiometry versus distribution, sample availability, and the desired level of structural detail. The following table summarizes the key performance characteristics of UV/Vis Spectroscopy, HIC, and Mass Spectrometry.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at specific wavelengths for the protein and the conjugated molecule to determine average stoichiometry based on the Beer-Lambert law.[][2] | Separates molecules based on differences in their surface hydrophobicity, which increases with the number of conjugated PEG molecules.[3][4] | Measures the mass-to-charge ratio of the intact protein and its conjugates to determine the precise mass difference and thus the number of attached linkers.[5] |
| Information Provided | Average stoichiometry (e.g., drug-to-antibody ratio). | Distribution of different conjugated species (e.g., DAR 0, 2, 4, etc.). | Exact mass of each conjugated species and their distribution. |
| Sample Requirement | Relatively low, dependent on extinction coefficients. | Higher, requires method development and optimization. | Low, highly sensitive. |
| Throughput | High | Moderate | Moderate to Low (depending on sample preparation and analysis time) |
| Advantages | Simple, rapid, and non-destructive. | Provides information on the distribution of species and is performed under non-denaturing conditions. | High accuracy and specificity; can identify different isoforms and byproducts. |
| Limitations | Provides only an average value, susceptible to interference from spectral overlap. | Resolution can be challenging, and traditional methods are not directly compatible with MS. | Can be complex, and the heterogeneity of PEG can complicate spectra. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are the experimental protocols for UV/Vis Spectroscopy, HIC, and MALDI-TOF Mass Spectrometry, a common MS technique for this application.
UV/Vis Spectroscopy
This method provides a rapid estimation of the average number of conjugated Bis-Mal-PEG7 molecules per protein.
-
Sample Preparation:
-
Prepare a solution of the this compound conjugated protein in a suitable buffer (e.g., PBS).
-
The concentration should be such that the absorbance at 280 nm is within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).
-
Use the same buffer as a blank for background correction.
-
-
Instrumentation and Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Measure the absorbance of the blank solution at 280 nm and the wavelength of maximum absorbance for the this compound linker.
-
Measure the absorbance of the protein conjugate solution at the same wavelengths.
-
-
Data Analysis:
-
Correct the absorbance values of the conjugate by subtracting the absorbance of the blank.
-
Calculate the concentration of the protein and the conjugated linker using the Beer-Lambert law (A = εcl) and the respective extinction coefficients.
-
The stoichiometry is determined by the molar ratio of the conjugated linker to the protein.
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating and quantifying the different species in a conjugation reaction mixture based on their hydrophobicity.
-
Sample Preparation:
-
Filter the protein conjugate sample through a 0.22 µm filter to remove any particulates.
-
Dilute the sample in the initial mobile phase (high salt concentration) if necessary.
-
-
Instrumentation and Method:
-
Column: A HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the different conjugated species (e.g., 1 PEG, 2 PEGs, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average stoichiometry by summing the product of the percentage of each species and its corresponding number of conjugated PEGs.
-
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provides precise mass measurements of the protein and its conjugates, allowing for unambiguous determination of the stoichiometry.
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method (e.g., zip-tip, dialysis) to remove non-volatile salts and buffers.
-
The final sample should be in a volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.
-
-
Matrix Preparation and Spotting:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solvent mixture like acetonitrile/water with 0.1% TFA.
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.
-
-
Instrumentation and Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the protein and its conjugates. The instrument should be calibrated using known protein standards.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more this compound linkers.
-
The mass of a single this compound linker is approximately 670.71 Da.
-
The stoichiometry is determined by the mass difference between the observed peaks and the unconjugated protein mass.
-
References
Comparative Stability of Bis-Mal-PEG7 vs. Other Linkers: A Guide for Researchers
In the realm of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is paramount to ensuring the stability, efficacy, and safety of the final product. Among the plethora of available options, maleimide-based linkers, such as Bis-Maleimide-PEG7, have been widely adopted due to their high reactivity and specificity towards thiol groups found in cysteine residues. However, the stability of the resulting thioether bond has been a subject of intense research, with several factors influencing its longevity in a physiological environment. This guide provides an objective comparison of the stability of Bis-Mal-PEG7 and other maleimide-based linkers against alternative conjugation technologies, supported by experimental data and detailed protocols.
The Instability of the Maleimide-Thiol Adduct: A Double-Edged Sword
The primary advantage of maleimide linkers lies in the rapid and specific formation of a covalent bond with thiols via a Michael addition reaction. This reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5). However, the resulting thiosuccinimide linkage is susceptible to two competing reactions:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, leading to the cleavage of the linker and premature release of the payload. This deconjugation can result in off-target toxicity and a diminished therapeutic window.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule.
The balance between these two pathways is critical in determining the overall stability of the conjugate.
Comparative Stability Data
While direct head-to-head quantitative data for this compound against a wide array of linkers is limited in single studies, a compilation of data from various sources allows for a comparative assessment. The stability is often evaluated by incubating the conjugate in plasma or in the presence of a high concentration of a competing thiol, such as glutathione (GSH), which is abundant in the intracellular environment.
| Linker Type | Model System/Conditions | Stability Metric | Reference |
| Maleimide-PEG | A12 Hemoglobin Conjugate, 1 mM GSH, 37°C, 7 days | ~70% conjugation retained | [1] |
| Mono-sulfone-PEG | A12 Hemoglobin Conjugate, 1 mM GSH, 37°C, 7 days | >95% conjugation retained | [1] |
| N-alkyl thiosuccinimide | General, pH 7.4, 37°C | Hydrolysis half-life: 27 hours | [2] |
| N-aryl thiosuccinimide | General, pH 7.4, 37°C | Hydrolysis half-life: 1.5 hours | [2] |
| N-fluorophenyl thiosuccinimide | General, pH 7.4, 37°C | Hydrolysis half-life: 0.7 hours | [2] |
| Maleimidocaproyl ADC | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | ~50% drug loss | |
| "Self-hydrolysing" Maleimide ADC | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | No measurable drug loss | |
| Thiazine Linker | In the presence of glutathione | Over 20 times less susceptible to glutathione adduct formation than thioether conjugate |
Note: The stability of maleimide-thiol conjugates is highly dependent on the specific N-substituent on the maleimide, the local chemical environment on the protein, and the experimental conditions. The data presented above should be considered in this context.
Enhancing Maleimide Linker Stability
Several strategies have been developed to address the inherent instability of the maleimide-thiol linkage:
-
Hydrolysis: As previously mentioned, promoting the hydrolysis of the succinimide ring is a key strategy. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.
-
"Self-Hydrolysing" Maleimides: These are engineered maleimides with substituents that accelerate the hydrolysis rate, leading to a more stable conjugate without the need for a separate hydrolysis step.
-
Next-Generation Maleimides: Modifications to the maleimide ring itself, such as the introduction of leaving groups, can create linkages that are inherently more stable and less prone to the retro-Michael reaction.
-
Alternative Chemistries: The use of entirely different linker technologies that form more stable bonds, such as those based on mono-sulfone-PEG or thiazine structures, offers a promising alternative.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human or animal plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water, acetonitrile, and formic acid
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. A parallel incubation in PBS can serve as a control.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Sample Quenching and Storage: Immediately add the aliquot to the protein precipitation solution to stop the reaction and precipitate plasma proteins. Centrifuge and collect the supernatant. Store samples at -80°C until analysis.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to determine the stability of the linker.
Protocol 2: Stability Assay in the Presence of Glutathione
This protocol assesses the stability of the linker in a reducing environment that mimics the intracellular space.
Materials:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Reaction Setup: Prepare a solution of the bioconjugate at a known concentration in PBS. To initiate the degradation study, add a physiologically relevant concentration of glutathione (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile.
-
HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a suitable gradient to separate the intact bioconjugate from any deconjugated species.
-
Data Analysis: Monitor the decrease in the peak area of the intact bioconjugate over time to determine the rate of deconjugation.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The stability of the linker is a critical attribute of any bioconjugate. While this compound and other maleimide-based linkers offer a convenient and efficient method for conjugation to thiols, the inherent instability of the resulting thiosuccinimide bond necessitates careful consideration and empirical validation. The susceptibility to the retro-Michael reaction can be mitigated by promoting hydrolysis of the succinimide ring or by employing next-generation maleimides with enhanced stability. For applications demanding the highest level of stability, alternative linker chemistries that form more robust covalent bonds, such as mono-sulfone-PEG linkers, present a compelling option. The choice of linker should always be guided by the specific requirements of the application and supported by rigorous stability testing under physiologically relevant conditions.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis-Mal-PEG7
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents like Bis-Maleimide-PEG7 are of paramount importance for both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Bis-Mal-PEG7, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear the necessary Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
In case of accidental contact, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Wash the affected area immediately with soap and plenty of water.[1][2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Quantitative Safety Data Summary
| Property | Information | Source Analogy |
| Acute Oral Toxicity | LD50 Oral - Rat - > 5,000 mg/kg | Bismaleimide |
| Skin Corrosion/Irritation | No data available; handle with caution. | Bismaleimide |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | Bismaleimide |
| Target Organ Toxicity | May cause respiratory irritation upon inhalation. | Bismaleimide |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular laboratory trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Labware: Dispose of single-use items such as pipette tips, gloves, and wipes that have come into contact with the compound in a designated hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a dedicated, sealed, and labeled container for liquid hazardous waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "Bis-Maleimide-PEG7," and any associated hazard symbols as required by your institution's safety guidelines.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. It is advisable to use secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bis-Mal-PEG7
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis-Mal-PEG7. The following procedures are designed to ensure the safe and effective use of this homobifunctional crosslinker in the laboratory.
Personal Protective Equipment (PPE)
To ensure personnel safety, the following personal protective equipment is recommended when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Viscous Liquid) | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Recommended if handling powder outside of a chemical fume hood to avoid inhalation of airborne particles. |
| Preparing Stock Solutions (in organic solvents like DMSO) | Chemical safety goggles or face shield | Nitrile or other chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood. |
| Performing Conjugation Reactions | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required if performed in a well-ventilated area. |
| Handling Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Use a respirator with an appropriate cartridge if there is a risk of inhaling vapors or dust. |
| Waste Disposal | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required. |
Experimental Protocols
Storage and Handling:
This compound is a homobifunctional crosslinker with two maleimide groups, making it reactive towards sulfhydryl (-SH) groups.[1] It is often a white, waxy solid or a viscous liquid that can be challenging to weigh and dispense accurately.[2][3][4]
-
Storage: Store this compound at 0-10°C, protected from moisture.[1]
-
Handling Precautions: The maleimide groups are susceptible to hydrolysis. Therefore, it is crucial to minimize the reagent's exposure to moisture.
-
Stock Solution Preparation: To facilitate accurate dispensing, it is recommended to prepare a stock solution immediately before the first use.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in a dry (anhydrous) organic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
-
Store the unused stock solution in a tightly sealed vial, preferably under an inert gas like argon or nitrogen, at -20°C. With proper handling, the stock solution can be stable for up to three months.
-
General Crosslinking Procedure:
This protocol provides a general guideline for conjugating sulfhydryl-containing molecules using this compound. The specific concentrations and reaction conditions should be optimized for the particular application.
-
Prepare the Sulfhydryl-Containing Molecule: Ensure the molecule to be conjugated (e.g., a protein with cysteine residues) is in an appropriate buffer. Avoid buffers containing sulfhydryl compounds as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at pH 6.5-7.5 is a commonly used buffer for maleimide reactions.
-
Add this compound: Add the desired molar excess of the this compound stock solution to the solution of the sulfhydryl-containing molecule.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal incubation time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, a quenching agent containing a free sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added at a concentration several times greater than the initial concentration of maleimides.
-
Purification: Remove excess crosslinker and reaction byproducts using methods such as dialysis, desalting columns, or size-exclusion chromatography.
Disposal Plan
While polyethylene glycol (PEG) is generally considered biodegradable and not hazardous waste, it is crucial to adhere to local and institutional regulations for chemical waste disposal.
-
Waste Collection: Collect all waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Avoid Sewer Disposal: Do not dispose of this compound or its waste down the drain. Although PEG is biodegradable, its introduction into wastewater systems can impact the biological and chemical oxygen demand in treatment facilities.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal contractor.
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
